Nicotinoyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOEUWGZNHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193159 | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-72-3 | |
| Record name | 3-Pyridinecarbonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Nicotinoyl Azide from Nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of nicotinoyl azide from nicotinic acid, a critical process for the development of various pharmaceutical and research compounds. This compound serves as a versatile building block in medicinal chemistry and drug development. This document outlines the primary synthetic routes, presents detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient synthesis. The two principal pathways discussed are the synthesis via a nicotinoyl chloride intermediate and an alternative route through nicotinoyl hydrazide. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a readily available and cost-effective starting material. Its derivatization to this compound opens up a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and chemical probes. The azide functional group is particularly useful for bioconjugation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This guide details the most common and effective methods for the preparation of this compound from nicotinic acid, providing the necessary information for practical implementation in a laboratory setting.
Synthetic Pathways
There are two primary and well-established routes for the synthesis of this compound starting from nicotinic acid.
Route 1: Synthesis via Nicotinoyl Chloride Intermediate
This is the most direct and widely employed method. It involves a two-step process:
-
Formation of Nicotinoyl Chloride: Nicotinic acid is converted to the more reactive acyl chloride, nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Azide Formation: The resulting nicotinoyl chloride is then reacted with an azide salt, most commonly sodium azide (NaN₃), to yield this compound.
Route 2: Synthesis via Nicotinoyl Hydrazide Intermediate
This alternative pathway also involves a two-step conversion:
-
Formation of Nicotinoyl Hydrazide: Nicotinic acid is first converted to nicotinoyl hydrazide. This can be achieved by reacting an activated form of nicotinic acid (like the acyl chloride) with hydrazine hydrate (N₂H₄·H₂O).
-
Conversion to this compound: The nicotinoyl hydrazide is then treated with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl), to form this compound.
The following sections provide detailed experimental protocols and data for each of these synthetic routes.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid
| Chlorinating Agent | Molar Ratio (Nicotinic Acid:Agent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | 1 : 4 | Tetrahydrofuran (THF) | Reflux | 3 | Not specified | [1] |
| Phosphorus Pentachloride (PCl₅) | 1 : 1.67 | Carbon Tetrachloride (CCl₄) | 100 | 2 | 87.5 | [2] |
Table 2: Synthesis of this compound from Nicotinoyl Chloride
| Azide Source | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purification Method | Reported Purity | Reference |
| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature | Not specified | Not specified | >95% (HPLC) | Not specified |
Table 3: Synthesis of Nicotinoyl Hydrazide from Nicotinoyl Chloride
| Reagent | Molar Ratio (Nicotinoyl Chloride:Reagent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Hydrazine Hydrate | 1 : 3.33 | None (neat) | 0 to Room Temperature | 5 | 78.2 | [2] |
Table 4: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₄O | |
| Molecular Weight | 148.12 g/mol | |
| Melting Point | 46-50 °C | |
| IR (cm⁻¹) | ~2120 (strong, sharp, N₃ stretch) | [3] |
| ¹H NMR (CDCl₃, δ ppm) | 7.5 (m, 1H), 8.3 (d, 1H), 8.8 (d, 1H), 9.2 (s, 1H) |
Experimental Protocols
Route 1: Synthesis via Nicotinoyl Chloride Intermediate
Step 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid (using Thionyl Chloride)
-
Materials:
-
Nicotinic acid (5 mmol)
-
Thionyl chloride (SOCl₂) (20 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (30 mL)
-
-
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve nicotinic acid (5 mmol) in anhydrous THF (50 mL).[1]
-
Add thionyl chloride (20 mmol) dropwise over 20 minutes using the dropping funnel.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours. Liberation of gaseous byproducts (SO₂ and HCl) will be observed.[1]
-
After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation.[1]
-
The resulting residue is nicotinoyl chloride, which can be dissolved in anhydrous CH₂Cl₂ (30 mL) for use in the next step.[1]
-
Step 2: Synthesis of this compound from Nicotinoyl Chloride
-
Materials:
-
Nicotinoyl chloride (from Step 1)
-
Sodium azide (NaN₃) (a slight molar excess to nicotinoyl chloride)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the nicotinoyl chloride in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add sodium azide portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (can be monitored by TLC or IR spectroscopy by observing the disappearance of the acyl chloride peak and the appearance of the azide peak around 2120 cm⁻¹).
-
Upon completion, the reaction mixture can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Route 2: Synthesis via Nicotinoyl Hydrazide Intermediate
Step 1: Synthesis of Nicotinoyl Hydrazide from Nicotinoyl Chloride
-
Materials:
-
Nicotinoyl chloride (0.03 mol)
-
Hydrazine hydrate (0.1 mol)
-
10% aqueous sodium bicarbonate solution
-
Methanol
-
-
Procedure:
-
To the nicotinoyl chloride (0.03 mol) in a flask, add hydrazine hydrate (0.1 mol) dropwise at 0 °C with stirring.[2]
-
After the addition is complete, continue stirring the mixture for 5 hours at room temperature.[2]
-
A solid will form. Wash the solid with 10% aqueous sodium bicarbonate solution and then dry it under vacuum.[2]
-
Recrystallize the crude product from methanol to obtain pure nicotinic acid hydrazide.[2] The reported yield is 78.2%.[2]
-
Step 2: Synthesis of this compound from Nicotinoyl Hydrazide
-
Materials:
-
Nicotinoyl hydrazide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve nicotinoyl hydrazide in diluted hydrochloric acid in a flask and cool the solution in an ice bath.
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the cold solution of nicotinoyl hydrazide with vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring for a short period in the ice bath.
-
The this compound product may precipitate out of the solution or can be extracted with an organic solvent.
-
Isolate the product by filtration or extraction, wash with cold water, and dry under vacuum.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound from nicotinic acid.
Caption: Experimental workflow for the synthesis of this compound via the nicotinoyl chloride route.
Safety Considerations
-
Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with care, and contact with acids should be avoided as it can liberate toxic hydrazoic acid gas.
-
Organic solvents such as THF, DMF, and CCl₄ are flammable and/or toxic. They should be used in a fume hood away from ignition sources.
-
Azide compounds , including this compound, are potentially explosive, especially when heated. They should be handled with care, and heating should be done behind a safety shield.
Conclusion
This technical guide has detailed the primary synthetic pathways for the preparation of this compound from nicotinic acid. The route via the nicotinoyl chloride intermediate is generally the more direct and commonly used method. By providing comprehensive experimental protocols, quantitative data, and safety information, this document aims to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate. The provided workflows and data tables allow for a comparative understanding of the different methodologies, enabling the selection of the most appropriate route based on available resources and desired outcomes.
References
Spectroscopic and Synthetic Profile of Nicotinoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of nicotinoyl azide. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this document presents a combination of known infrared (IR) absorption characteristics and predicted Nuclear Magnetic Resonance (NMR) data. Experimental data for the closely related precursor, nicotinic acid, is also provided for comparative analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and as a photo-activated probe in biological systems.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an acyl azide is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Azide (N=N=N), asymmetric stretch | ~2100 - 2160 | Strong |
| Carbonyl (C=O), stretch | ~1680 - 1720 | Strong |
| C-N, stretch | ~1200 - 1350 | Medium |
| Aromatic C=C, stretch | ~1400 - 1600 | Medium-Weak |
| Aromatic C-H, stretch | ~3000 - 3100 | Medium-Weak |
Note: The exact peak positions can vary based on the solvent and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.1. Predicted ¹H NMR Spectrum
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H-2 |
| ~8.8 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
| ~7.5 | dd | 1H | H-5 |
1.2.2. Predicted ¹³C NMR Spectrum
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~154 | C-6 |
| ~151 | C-2 |
| ~136 | C-4 |
| ~130 | C-3 |
| ~124 | C-5 |
Comparative Experimental NMR Data of Nicotinic Acid
For reference, the experimental NMR data for the precursor, nicotinic acid, is provided below.
¹³C NMR Spectrum of Nicotinic Acid
Solvent: DMSO-d₆
| Chemical Shift (ppm) |
| 167.3 |
| 153.2 |
| 150.9 |
| 137.2 |
| 127.8 |
| 123.9 |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from nicotinoyl chloride, which can be prepared from nicotinic acid.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). The reaction mixture is heated to reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude nicotinoyl chloride, which can be used in the next step without further purification.
-
Synthesis of this compound: The crude nicotinoyl chloride is dissolved in a suitable solvent such as acetone. In a separate flask, sodium azide (1.1-1.5 eq) is dissolved in a minimal amount of water. The sodium azide solution is then added dropwise to the nicotinoyl chloride solution at 0°C with vigorous stirring. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the acetone. The aqueous residue is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield this compound as a solid.
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment.
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and using a liquid cell, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic azide peak is expected between 2100 and 2160 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Application as a Photo-activated Probe
This compound is used as a photo-activatable chemical probe to study the structure of RNA. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can react with solvent-accessible purine nucleobases.
Caption: Workflow for using this compound as a photo-activated probe for RNA structure.
This process allows for the mapping of solvent-accessible regions of RNA, providing valuable insights into its three-dimensional structure and interactions with other molecules.
Nicotinoyl Azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Nicotinoyl azide (NAz), a pyridine-based organic azide, is a versatile chemical probe and synthetic intermediate. Its utility in bioconjugation, chemical biology, and pharmaceutical development stems from the reactive nature of the azide moiety. It is notably used as a light-activated chemical probe to measure the solvent accessibility of purine nucleobases and can form high-energy intermediates capable of creating adducts with adenosine and guanosine.[1][2][3] Understanding its stability profile and requisite storage conditions is paramount for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability, storage, and handling of this compound.
Stability Profile
The stability of this compound is influenced by temperature, light, and atmospheric conditions. While generally stable for short periods under ambient conditions, long-term integrity requires specific storage protocols.
1.1 Thermal Stability Organic azides are energetic compounds and should be handled with care. While specific differential scanning calorimetry (TDSC) data for this compound is not readily available in the provided search results, a study on similar small organic azides showed decomposition temperatures ranging from 130°C to 225°C.[4] Thermal decomposition of organic azides typically proceeds through the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various reactions.[5] It is crucial to avoid superheating, as localized hot spots could potentially lead to explosive decomposition, a known risk for azide compounds, especially at a larger scale.[6]
1.2 Light Sensitivity this compound is described as a light-activated chemical probe, which implies inherent sensitivity to light.[1][3] One supplier explicitly recommends protecting it from light during storage.[1] Photochemical decomposition can also lead to the formation of nitrene intermediates.[5] Therefore, to prevent degradation and unintended reactions, it should be stored in dark conditions, for example, by using amber vials or by wrapping containers in aluminum foil.
1.3 Atmospheric and Chemical Stability Several suppliers note that this compound is air-sensitive and recommend storing it under an inert gas atmosphere, such as argon or nitrogen. Contact with incompatible materials, such as strong oxidizing agents, should be avoided.[7] The presence of water may also be detrimental, as it can potentially lead to the formation of explosive hydrazoic acid or other hazardous byproducts in azide reactions.[6]
Storage Conditions
Proper storage is critical for maintaining the purity and reactivity of this compound. Recommendations vary slightly among suppliers, but a consensus points towards cold, dark, and dry conditions.
2.1 Solid Compound Storage For long-term storage (months to years), maintaining this compound as a solid powder at -20°C is the most frequently recommended condition.[1][3] One supplier guarantees stability for over two years if stored properly.[3] For short-term storage (days to weeks), temperatures of 0-4°C or 2-8°C are considered acceptable.[2][3] It is consistently advised to store the compound in a dry and dark environment.[3]
2.2 Stock Solution Storage When prepared as a stock solution, typically in a solvent like DMSO, the stability is more limited.[3] A common recommendation is to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best practice to prepare working solutions freshly on the day of use.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Conditions |
| Solid | -20°C | Long-term (months-years) | Dry, dark, under inert gas[3] |
| Solid | 0-4°C or 2-8°C | Short-term (days-weeks) | Dry, dark, under inert gas[2][3] |
| Stock Solution | -80°C | Up to 6 months | Protect from light[1] |
| Stock Solution | -20°C | Up to 1 month | Protect from light[1] |
Handling and Safety
All organic azides should be considered potentially hazardous and handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]
-
Scale: Be cautious when scaling up reactions. The risks of explosion increase with the quantity of the azide.[6]
-
Contamination: Avoid contact with strong oxidizing agents.[7]
-
Disposal: Dispose of contents and containers in accordance with approved waste disposal regulations.
Experimental Protocols
4.1 Synthesis of this compound from Nicotinoyl Hydrazide
This protocol is adapted from a literature procedure for the synthesis of this compound (NCA) for use in Mitsunobu reactions.[8]
CAUTION: this compound is a potentially energetic compound. All steps should be performed behind a protective shield in a fume hood.
Materials:
-
Nicotinoyl hydrazide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Chill concentrated HCl (0.29 mol) in an ice bath.
-
Add nicotinoyl hydrazide (0.15 mol) portionwise to the chilled HCl, ensuring the temperature remains below 10°C.
-
Prepare a solution of NaNO₂ (0.29 mol) in water.
-
Add the NaNO₂ solution dropwise to the reaction mixture, maintaining a temperature below 10°C throughout the addition.
-
After the addition is complete, extract the aqueous phase with Et₂O.
-
Wash the combined organic layers with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure at room temperature to yield the this compound product.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
This compound serves as a versatile reagent in several important chemical transformations, primarily leveraging the reactivity of the azide group.
Caption: Key reaction pathways involving this compound.
The primary reactions include:
-
Cycloadditions: this compound readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.[1] These "click chemistry" reactions are fundamental in bioconjugation and materials science.
-
Reduction: The azide group can be efficiently reduced to a primary amine using reagents like triphenylphosphine (the Staudinger reaction) or through catalytic hydrogenation.[9] This makes this compound a useful synthon for nicotinamide.
-
Decomposition to Nitrenes: Upon exposure to heat or UV light, it can decompose to form a highly reactive nicotinoyl nitrene intermediate by releasing nitrogen gas.[5] This reactivity is harnessed in its application as a light-activated probe.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Nicotinoyl Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of nicotinoyl azide, a versatile chemical probe with significant applications in biochemical research, particularly in the structural analysis of RNA. The document details its historical discovery, synthesis protocols, physicochemical properties, and its pivotal role in advanced methodologies such as Light-Activated Structural Examination of RNA (LASER). Experimental procedures are outlined, and quantitative data is presented in a structured format. Furthermore, key chemical transformations and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important molecule.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius on acyl azides and the subsequent reaction that bears his name, the Curtius rearrangement. In 1890, Curtius first reported the thermal decomposition of an acyl azide to an isocyanate, a reaction that has since become a cornerstone of organic synthesis for the preparation of primary amines, carbamates, and ureas.[1][2][3][4] While the exact date of the first synthesis of this compound is not prominently documented, its conceptualization and synthesis are a direct extension of Curtius's foundational research on the reaction of acyl hydrazides with nitrous acid to form acyl azides.[5]
This compound has gained prominence in modern biochemistry as a photoactivatable probe. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate, which can selectively react with solvent-accessible purine nucleobases in RNA.[6] This property is harnessed in techniques like Light-Activated Structural Examination of RNA (LASER) to provide high-resolution insights into RNA structure and interactions within a cellular context.[1][7]
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline solid.[7] Comprehensive characterization is crucial for its application in sensitive biochemical assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₄O | [6] |
| Molecular Weight | 148.12 g/mol | [8] |
| Melting Point | 46-50 °C | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| IR Absorption (N₃ stretch) | ~2100-2250 cm⁻¹ | [5][9] |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process starting from nicotinic acid. The general pathway involves the conversion of nicotinic acid to a more reactive derivative (e.g., an ester or acid chloride), followed by reaction with hydrazine to form nicotinic acid hydrazide, which is then converted to the final azide product.
Synthesis of Nicotinic Acid Hydrazide (Precursor)
Two common methods for the synthesis of nicotinic acid hydrazide are presented below.
Method A: From Nicotinoyl Chloride [13][14]
-
Synthesis of Nicotinoyl Chloride: A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then removed by distillation to yield solid nicotinoyl chloride.
-
Synthesis of Nicotinic Acid Hydrazide: To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature. The solid product is collected, washed with 10% aqueous sodium bicarbonate, and dried under vacuum. Recrystallization from methanol can be performed for purification.
Method B: From Methyl Nicotinate [15]
-
Esterification of Nicotinic Acid: Nicotinic acid is esterified to methyl nicotinate using standard methods, such as refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Hydrazinolysis of Methyl Nicotinate: The resulting methyl nicotinate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield nicotinic acid hydrazide.
Synthesis of this compound from Nicotinic Acid Hydrazide
This final step involves the diazotization of the hydrazide with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures.
Experimental Protocol:
-
Materials: Nicotinic acid hydrazide, sodium nitrite, hydrochloric acid (or other suitable acid), water, ice, organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Dissolve nicotinic acid hydrazide in a dilute aqueous acid solution (e.g., 1 M HCl) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred hydrazide solution, maintaining the temperature below 5°C. The addition of sodium nitrite leads to the in situ formation of nitrous acid, which reacts with the hydrazide.
-
Stir the reaction mixture at 0-5°C for a specified time (typically 15-30 minutes) after the addition is complete.
-
The resulting this compound may precipitate from the solution or can be extracted with a suitable organic solvent.
-
The organic extracts are then washed with a cold, dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure at low temperature to yield the this compound product.
-
Note: this compound is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding heat, friction, and shock. It is recommended to prepare it in small quantities and use it directly in the next step whenever possible.
Application in Light-Activated Structural Examination of RNA (LASER)
This compound is a key reagent in the LASER and LASER-Seq techniques for probing RNA structure.[1][7] The workflow involves the photoactivation of this compound to generate a reactive nitrene that modifies solvent-accessible purine bases in RNA.
Experimental Workflow for LASER-Seq
The following is a generalized protocol for LASER-Seq in living cells.
-
Cell Culture and Probe Incubation:
-
Cells are cultured to the desired density.
-
This compound (from a stock solution in DMSO) is added to the cell culture medium to a final concentration typically in the low millimolar range.
-
Cells are incubated with the probe for a short period to allow for cellular uptake.
-
-
UV Irradiation:
-
The cell suspension is irradiated with UV light (typically around 310-365 nm) on ice for a defined period. This step activates the this compound to form the reactive nitrene.
-
-
RNA Extraction and Reverse Transcription:
-
Total RNA is extracted from the cells using a standard protocol.
-
The extracted RNA is used as a template for reverse transcription. The sites of purine modification by the nicotinoyl nitrene cause the reverse transcriptase to stall or misincorporate nucleotides, generating either truncated cDNAs or mutations in the cDNA sequence.
-
-
Library Preparation and Sequencing:
-
The resulting cDNA is used to prepare a library for high-throughput sequencing.
-
Sequencing data is analyzed to identify the positions of reverse transcription stops or mutations, which correspond to the sites of RNA modification.
-
-
Data Analysis:
-
The modification sites are mapped onto the RNA sequence. The frequency of stops or mutations at each position provides a quantitative measure of the solvent accessibility of that purine base.
-
Diagrams
Synthesis Pathway of this compound
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]
- 7. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jrmg.um.edu.my [jrmg.um.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling procedures for nicotinoyl azide, a versatile reagent utilized in biochemical probing and organic synthesis. Due to its azide functional group, this compound is an energetic compound that requires careful handling to mitigate risks of decomposition and exposure. This document outlines the known hazards, necessary personal protective equipment (PPE), proper storage and disposal methods, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the primary risks being its potential for explosive decomposition and its toxicity.[1][2] It is harmful if swallowed and can cause significant health effects upon inhalation or skin contact.[3][4]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4013-72-3 | [5][6][7] |
| Molecular Formula | C6H4N4O | [5][6] |
| Molecular Weight | 148.12 g/mol | [5][6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
Stability and Reactivity
Organic azides are known to be energetic and can be sensitive to heat, light, friction, and pressure.[1][8] The stability of organic azides can be estimated using the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group to be relatively safe.[1][9] this compound, with a C/N ratio of 1.5, falls into a category that requires careful handling and storage.[9]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[10][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is recommended to double-glove, especially when handling concentrations greater than 5%.[4][10]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential.[10][11] For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.[4][12]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
Caption: Required Personal Protective Equipment (PPE) workflow.
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Avoid the formation of dust.[5]
-
Use non-metallic spatulas and tools to prevent the formation of shock-sensitive metal azides.[1][10]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not heat this compound unless it is part of a controlled reaction protocol, as it can decompose violently.[10] The Curtius rearrangement, a common application, involves thermal decomposition and must be conducted with extreme caution.[13][14]
-
Avoid mixing with incompatible materials such as acids, strong oxidizing agents, and heavy metals.[1][10] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1]
-
Do not use halogenated solvents like dichloromethane or chloroform as they can form explosive di- and tri-azidomethane.[1][2]
Storage:
-
Store in a cool, dry, and dark place.[6]
-
Recommended long-term storage is at -20°C.[6][15] For short-term storage, 0-4°C is acceptable.[6]
-
Keep the container tightly closed and in a well-ventilated area.[5]
-
Store away from incompatible materials.[11]
-
It is advisable to store organic azides in solution, at concentrations not exceeding 1 M, to reduce the risk of explosion.[1][9]
Caption: Safe storage guidelines for this compound.
Experimental Protocols
General Synthesis of this compound from Nicotinoyl Chloride
This protocol is a general guideline and should be adapted and optimized for specific research needs.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN3)
-
Anhydrous acetone
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve nicotinoyl chloride hydrochloride in anhydrous acetone.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate container, prepare a solution of sodium azide in a minimal amount of water.
-
Slowly add the sodium azide solution to the cooled nicotinoyl chloride solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.
-
Filter the resulting precipitate (sodium chloride) and wash it with a small amount of cold acetone.
-
The filtrate contains the this compound. Due to its instability, it is often recommended to use the solution directly in the next reaction step without isolating the solid product.[16]
Curtius Rearrangement using this compound
The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be converted to various functional groups.[13][14][17]
Procedure:
-
The solution of this compound prepared in the previous step is gently heated in an appropriate solvent (e.g., toluene, dioxane). The temperature should be carefully controlled and raised slowly until the evolution of nitrogen gas is observed.
-
The reaction is typically complete when gas evolution ceases.
-
The resulting isocyanate can be trapped with a nucleophile. For example, adding an alcohol will yield a carbamate, while adding water will lead to the formation of an amine after decarboxylation.[14][17][18]
Emergency Procedures
Spills:
-
Evacuate the area and ensure adequate ventilation.[5]
-
For small spills of solid material, carefully sweep up the material, avoiding dust formation, and place it in a sealed, non-metallic container for disposal.[10]
-
For liquid spills, absorb with an inert material and place in a suitable container.[10]
-
Clean the spill area thoroughly with a suitable solvent.[10]
-
Do not allow the spilled material to enter drains.[5]
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[15][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][20]
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[15]
-
Firefighters should wear self-contained breathing apparatus.[15]
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][4]
-
Do not dispose of azide-containing waste down the drain, as it can react with lead and copper pipes to form highly explosive metal azides.[4][11][20]
-
It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]
-
A common method for destroying residual azides in solution is by reacting them with a freshly prepared nitrous acid solution under controlled conditions in a fume hood.[10][20]
This guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is imperative that all personnel are thoroughly trained on these procedures before working with this compound. Always consult the Safety Data Sheet (SDS) for the most up-to-date information.[5]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. This compound 4013-72-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]
- 8. This compound|4013-72-3|CAS [benchchem.com]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. gerpac.eu [gerpac.eu]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. Curtius Rearrangement [organic-chemistry.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. chemistry.unm.edu [chemistry.unm.edu]
Methodological & Application
Application Notes and Protocols: Nicotinoyl Azide in Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of nicotinoyl azide in the Curtius rearrangement. This reaction is a valuable synthetic tool for accessing 3-pyridyl isocyanate and its derivatives, which are important building blocks in medicinal chemistry and drug discovery.
Introduction
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] This reaction is highly valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry of the migrating group.[3] this compound, an acyl azide derived from nicotinic acid (a form of vitamin B3), serves as a precursor to 3-pyridyl isocyanate. This isocyanate is a reactive intermediate that can be trapped with various nucleophiles to yield a range of valuable compounds, including primary amines, carbamates, and ureas.[2][4] These products are frequently incorporated into medicinally active agents.[3]
Reaction Mechanism and Workflow
The overall process involves three key stages:
-
Synthesis of this compound: This is typically prepared from a nicotinic acid derivative.
-
Curtius Rearrangement: Thermal decomposition of this compound yields the highly reactive 3-pyridyl isocyanate.
-
Nucleophilic Trapping: The isocyanate is reacted in situ with a nucleophile (e.g., alcohol, amine, water) to form a stable final product.
The concerted mechanism of the Curtius rearrangement is generally accepted, proceeding without the formation of a free nitrene intermediate.[2]
Caption: General workflow for the synthesis and Curtius rearrangement of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Nicotinoyl Chloride
This protocol describes the synthesis of this compound from commercially available nicotinoyl chloride hydrochloride.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water (deionized)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in deionized water. Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous acetone.
-
Slowly add the nicotinoyl chloride solution to the stirred sodium azide solution over 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of this compound will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold acetone.
-
Dry the product under vacuum to yield this compound as a solid.
Purification and Characterization:
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of benzene and petroleum ether, if necessary.
-
Characterize the product by melting point determination and spectroscopic methods (IR, NMR). The infrared spectrum should show a characteristic strong azide stretch around 2140 cm⁻¹.
Protocol 2: One-Pot Curtius Rearrangement of Nicotinic Acid and Trapping with Benzyl Alcohol
This protocol outlines a one-pot procedure starting from nicotinic acid, using diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, followed by rearrangement and trapping with benzyl alcohol to form benzyl (pyridin-3-yl)carbamate.[3]
Materials:
-
Nicotinic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Benzyl alcohol
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 equivalent) and anhydrous toluene.
-
Add triethylamine (1.1-1.5 equivalents) to the suspension and stir until a clear solution is obtained.
-
Add diphenylphosphoryl azide (1.1-1.5 equivalents) dropwise to the solution at room temperature. Stir for 30 minutes.
-
Add benzyl alcohol (1.1-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of nitrogen gas evolution. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Purification and Characterization:
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified benzyl (pyridin-3-yl)carbamate by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Curtius rearrangement. Note that specific values for this compound may require optimization.
| Parameter | Value/Range | Reference/Comment |
| Synthesis of Acyl Azide | ||
| Reactant Ratio (Acyl Chloride:NaN₃) | 1 : 1.2 | General procedure for acyl azide synthesis. |
| Solvent | Acetone/Water | Biphasic system for acyl azide formation. |
| Temperature | 0-10 °C | To control the exothermicity of the reaction. |
| Yield | >90% (crude) | Typical for the precipitation of acyl azides. |
| Curtius Rearrangement | ||
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-120 °C | Substrate-dependent; higher temperatures may be needed. |
| Reaction Time | 2-24 hours | Monitored by TLC or IR for completion. |
| Trapping with Benzyl Alcohol | ||
| Reactant Ratio (Isocyanate:Alcohol) | 1 : 1.1-2.0 | An excess of the trapping agent is often used. |
| Yield | 70-90% | Dependent on substrate and purification method. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of this compound. | Ensure anhydrous conditions and high-purity starting materials. Consider using a different azide source or activation method. |
| Insufficient temperature for rearrangement. | Gradually increase the reaction temperature and monitor by TLC or IR. The IR spectrum should show the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). | |
| Formation of side products | Presence of water leading to the formation of symmetric urea. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Intermolecular reaction of the isocyanate with starting material or product. | Use a dilute solution and ensure efficient stirring. Add the trapping nucleophile at the beginning of the rearrangement. | |
| Difficulty in purification | Contamination with phosphorus-containing byproducts (when using DPPA). | Optimize the workup procedure, including aqueous washes, to remove these impurities. |
| Formation of polymeric byproducts. | Protect any reactive functional groups on the starting material that could react with the isocyanate. |
Safety Precautions
-
This compound and other organic azides are potentially explosive. They should be handled with care and not subjected to shock or friction. It is advisable to avoid isolating large quantities of acyl azides and to use them in situ whenever possible.
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diphenylphosphoryl azide (DPPA) is a lachrymator. Handle in a fume hood.
-
The Curtius rearrangement involves the evolution of nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented.
-
Isocyanates are reactive and can be lachrymatory and respiratory irritants. Handle in a well-ventilated area.
Alternative Applications of this compound
Beyond the Curtius rearrangement, this compound has other important applications in research:
-
Biochemical Probing: It is used as a photo-activatable probe in a technique called Light Activated Structural Examination of RNA (LASER) to study RNA structure and RNA-protein interactions.
-
Azide Transfer Agent: It can be employed as an azide source in modified Mitsunobu reactions for the efficient conversion of alcohols to alkyl azides.
Visualization of Key Processes
Curtius Rearrangement Mechanism
Caption: Concerted mechanism of the Curtius rearrangement.
Experimental Workflow for One-Pot Synthesis
Caption: One-pot synthesis and trapping workflow.
References
Application Notes and Protocols for Nicotinoyl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl azide has emerged as a versatile building block in medicinal chemistry and drug discovery, primarily through its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core, coupled with the nicotinoyl moiety (derived from nicotinic acid or vitamin B3), offers a scaffold with significant potential for biological activity. The triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions, while the pyridine ring of the nicotinoyl group is a common feature in numerous pharmaceuticals. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions to generate novel molecular entities for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes the reaction of this compound with various terminal alkynes under standardized CuAAC conditions, highlighting the yields and reaction times. This data is crucial for researchers planning to synthesize a library of nicotinoyl-triazole derivatives.
| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | (4-Phenyl-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 12 | 92 |
| 2 | Propargyl alcohol | (4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 10 | 88 |
| 3 | 1-Ethynyl-4-fluorobenzene | (4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 12 | 95 |
| 4 | 3-Butyn-1-ol | (4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 10 | 85 |
| 5 | 1-Heptyne | (4-Pentyl-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 14 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from nicotinoyl chloride.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve nicotinoyl chloride hydrochloride (1.0 eq) in a minimal amount of cold water.
-
In a separate beaker, prepare a solution of sodium azide (1.2 eq) in water.
-
Cool the nicotinoyl chloride solution in an ice bath with vigorous stirring.
-
Slowly add the sodium azide solution dropwise to the nicotinoyl chloride solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
A white precipitate of this compound will form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
Protocol 2: General Procedure for CuAAC Reaction of this compound with Terminal Alkynes
This protocol outlines a general method for the copper-catalyzed cycloaddition of this compound with various terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Appropriate eluents for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).
-
Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a small amount of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a small amount of water.
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of nicotinoyl-triazoles and a potential signaling pathway that could be targeted by such compounds, based on the known biological activities of similar heterocyclic scaffolds.
Caption: Experimental workflow for the synthesis of nicotinoyl-triazoles.
Caption: Potential inhibition of the STAT3 signaling pathway.
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of nicotinoyl azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This compound, an electron-deficient aromatic azide, is a valuable reagent for bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological systems.
Introduction to SPAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage between a strained cyclooctyne and an azide without the need for a cytotoxic copper catalyst.[1][2] This copper-free click chemistry reaction is highly specific and can be performed under physiological conditions, making it ideal for applications in live-cell imaging, proteomics, drug delivery, and materials science.[1][3]
This compound, featuring an electron-deficient pyridine ring, is an attractive azide component for SPAAC. The electronic properties of aromatic azides can influence the kinetics of the cycloaddition reaction.[4] Electron-deficient aromatic azides can participate in inverse-electron-demand SPAAC, potentially leading to faster reaction rates with certain cyclooctynes.[4] While specific kinetic data for this compound is not extensively published, data from structurally related electron-deficient aromatic azides suggest favorable reactivity.
Key Features of SPAAC:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[1]
-
Bioorthogonal: The azide and cyclooctyne functionalities are abiotic and do not interfere with native biological processes.
-
Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH in aqueous buffers.[1]
-
High Specificity: The reaction is highly selective between the azide and the strained alkyne.[1]
Synthesis of this compound
This compound can be synthesized from nicotinic acid via a two-step process involving the formation of an acyl chloride intermediate.
Protocol 2.1: Synthesis of Nicotinoyl Chloride
This protocol is adapted from procedures for the synthesis of similar acyl chlorides.[5][6][7]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, add nicotinic acid to a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, phosphorus pentachloride (1.5-2 equivalents) in an anhydrous solvent like DCM can be used.
-
Attach a reflux condenser and gently reflux the mixture for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as the residue may be corrosive.
-
The resulting crude nicotinoyl chloride hydrochloride can be used directly in the next step or purified by recrystallization if necessary.
Protocol 2.2: Synthesis of this compound
This protocol is based on the reaction of acyl chlorides with sodium azide.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Anhydrous acetone or acetonitrile
-
Stirring plate and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous acetone or acetonitrile in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, carefully dissolve sodium azide (1.5-2 equivalents) in a minimal amount of cold water or the reaction solvent if solubility allows.
-
Slowly add the sodium azide solution dropwise to the stirred, cold solution of nicotinoyl chloride.
-
Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak at ~2130 cm⁻¹).
-
Once the reaction is complete, the precipitated sodium chloride can be removed by filtration.
-
The solvent from the filtrate is removed under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Quantitative Data: SPAAC Reaction Kinetics
| Azide Component | Cyclooctyne Component | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid derivative | [1R,8R,9S]-bicyclo[6.1.0]non-4-yn-9-yl methanol derivative | 3.60 | PBS buffer with DMSO | [3] |
Researchers should empirically determine the reaction kinetics for this compound with their specific cyclooctyne of choice.
Experimental Protocols for SPAAC with this compound
The following are generalized protocols for performing SPAAC reactions with this compound. Optimal conditions, including reactant concentrations, reaction time, and temperature, may need to be determined empirically for each specific application.
Protocol 4.1: General Protocol for SPAAC Reaction
This protocol can be used for small molecule conjugations.
Materials:
-
This compound
-
DBCO (Dibenzocyclooctyne) or other strained cyclooctyne derivative
-
Suitable solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffers like PBS)
-
Reaction vial
-
Stirring plate and stir bar or shaker
Procedure:
-
Dissolve the cyclooctyne derivative in the chosen solvent.
-
Add a solution of this compound to the cyclooctyne solution. A slight molar excess of one reagent (e.g., 1.1-1.5 equivalents) can be used to drive the reaction to completion.
-
Stir the reaction mixture at room temperature. The reaction can also be performed at 4°C for sensitive biomolecules, though this will decrease the reaction rate.[8]
-
Monitor the reaction progress by TLC, LC-MS, or UV-Vis spectroscopy. DBCO has a characteristic absorbance around 310 nm which will decrease as the reaction proceeds.[8][9]
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
Protocol 4.2: Protocol for Labeling Proteins with this compound
This protocol involves a two-step process: first, introducing the azide group onto the protein, and second, the SPAAC reaction with a DBCO-functionalized probe (e.g., a fluorescent dye).
Step 1: Introduction of this compound onto a Protein
This can be achieved by activating the carboxylic acid group of a molecule containing this compound and reacting it with amine groups (e.g., lysine residues) on the protein. Alternatively, if this compound is part of a molecule with an NHS ester, it can directly react with protein amines. For this example, we will assume the use of a bifunctional linker containing both a this compound and an NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound-NHS ester (or a similar amine-reactive derivative)
-
DMSO or DMF to dissolve the azide reagent
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the this compound-NHS ester in DMSO or DMF.
-
Add a 10-20 fold molar excess of the this compound-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.
-
Remove the excess, unreacted azide reagent using a desalting column or by dialysis against the appropriate buffer.
Step 2: SPAAC Reaction with a DBCO-Functionalized Probe
Materials:
-
Azide-labeled protein
-
DBCO-functionalized probe (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the solution of the azide-labeled protein, add the DBCO-functionalized probe. A 3-10 fold molar excess of the DBCO probe is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[8] The reaction should be protected from light if a fluorescent probe is used.
-
The labeled protein can be purified from the excess DBCO probe by size-exclusion chromatography (SEC) or dialysis.
-
The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.
Important Consideration: Avoid using buffers containing sodium azide (NaN₃) as a preservative, as it will compete with the this compound for the DBCO reagent and significantly reduce the efficiency of the SPAAC reaction.[10]
Visualizations
Diagram 5.1: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Diagram 5.2: SPAAC Reaction Workflow
Caption: General scheme of the SPAAC reaction with this compound.
Diagram 5.3: Protein Labeling Workflow
Caption: Workflow for labeling a target protein using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]
- 7. ejournal.um.edu.my [ejournal.um.edu.my]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Nicotinoyl Azide as a Photo-Activated Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl azide (NAz) is a versatile, photo-activated chemical probe primarily utilized for investigating the structure and interactions of biological macromolecules. Upon activation with ultraviolet (UV) light, NAz forms a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules. This property makes it an invaluable tool for a range of applications, from high-resolution mapping of RNA solvent accessibility to the identification of protein targets of bioactive small molecules.
One of the key methodologies employing this compound is the Light Activated Structural Examination of RNA (LASER), which provides insights into RNA structure by identifying solvent-exposed purine nucleobases.[1][2] The azide moiety also serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4] This two-step approach of photo-crosslinking followed by click chemistry enables the enrichment and identification of target molecules, making it a powerful technique in drug discovery and chemical biology.[3][5]
Mechanism of Action
This compound is chemically inert in the dark. However, upon exposure to UV light (typically in the range of 250-350 nm), the azide group undergoes photolysis, losing a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate.[6] This nitrene can then undergo several reactions, including insertion into C-H and N-H bonds or addition reactions with double bonds, leading to the formation of a stable covalent bond with a target biomolecule.[7] In the context of RNA structure probing, the light-activated NAz forms C-8 adducts with solvent-accessible adenosine and guanosine residues.[8]
Data Presentation
Table 1: Recommended Reagent Concentrations and Conditions for LASER Probing
| Parameter | In Vitro RNA Probing | In Vivo Cellular Probing |
| This compound (NAz) Stock Concentration | 3 M in DMSO | 3 M in DMSO |
| Final NAz Concentration | 300 mM | 300 mM |
| UV Light Source | 20 W UVB lamp (λmax ~310 nm) | 20 W UVB lamp (λmax ~310 nm) |
| UV Exposure Time | 3 minutes | 3 minutes |
| Distance from UV Source | ~5 cm | ~5 cm |
| Typical Reaction Volume | 10 µL | N/A (cell culture dependent) |
| Cell Type (for in vivo) | N/A | HeLa cells, E. coli |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific RNA or cell type and should be empirically determined.
Table 2: Comparison of Photo-Reactive Probes for Target Identification
| Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azide (e.g., this compound) | 250-350 nm | Nitrene | Relatively stable in the dark; versatile reactivity. | Can rearrange to less reactive species; potential for non-specific labeling.[9] |
| Benzophenone | ~350-360 nm | Diradical | Chemically stable; less prone to rearrangement.[9] | Requires longer irradiation times; bulkier structure may interfere with binding. |
| Diazirine | ~330-370 nm | Carbene | Small size; efficient activation with long-wave UV light.[7] | Can be synthetically challenging to incorporate.[9] |
Experimental Protocols
Protocol 1: In Vitro RNA Structure Probing using LASER
This protocol describes the use of this compound to probe the structure of a purified RNA molecule in vitro.
Materials:
-
Purified RNA of interest
-
This compound (NAz)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Handheld UV lamp (20 W, λmax ~310 nm)
-
Microcentrifuge tubes
-
Reagents for RNA purification (e.g., ethanol, sodium acetate)
-
Reagents for reverse transcription and primer extension analysis
Procedure:
-
RNA Preparation: Resuspend the purified RNA in the reaction buffer to a final concentration of 1-2 µM in a total volume of 9 µL.
-
NAz Addition: Prepare a 3 M stock solution of NAz in DMSO. Add 1 µL of the 3 M NAz stock to the RNA solution to achieve a final concentration of 300 mM.
-
UV Irradiation: Place the open microcentrifuge tube on ice and position a handheld 20 W UVB lamp approximately 5 cm above the sample. Irradiate for 3 minutes.
-
RNA Purification: Purify the RNA from the reaction mixture using standard ethanol precipitation to remove unreacted NAz and byproducts.
-
Downstream Analysis: Analyze the NAz-induced modifications using reverse transcription followed by primer extension. The sites of modification will cause the reverse transcriptase to stall, leading to truncated cDNA products that can be visualized on a denaturing polyacrylamide gel.
Protocol 2: In Vivo RNA Structure Probing in Cultured Cells
This protocol outlines the procedure for probing RNA structure within living cells using this compound.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
This compound (NAz) in DMSO
-
Handheld UV lamp (20 W, λmax ~310 nm)
-
Reagents for total RNA extraction
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a suitable culture dish.
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with DPBS.
-
NAz Treatment: Add a solution of 300 mM NAz in DPBS to the cells and incubate for a suitable time to allow for cell permeability.
-
UV Irradiation: Place the culture dish on ice and irradiate with a handheld 20 W UVB lamp for 3 minutes.
-
RNA Extraction: Immediately after irradiation, lyse the cells and extract the total RNA using a standard protocol (e.g., TRIzol extraction).
-
Analysis: The extracted RNA can then be analyzed by primer extension or prepared for high-throughput sequencing (LASER-Seq).
Protocol 3: Target Identification using a this compound-Based Probe
This protocol provides a general workflow for identifying the protein targets of a bioactive small molecule using a custom-synthesized photo-affinity probe.
Materials:
-
Bioactive small molecule of interest
-
This compound derivative of the small molecule (photo-affinity probe)
-
Cell lysate or intact cells
-
UV lamp (as determined by the probe's absorption spectrum)
-
Biotin-alkyne
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Streptavidin-coated beads
-
Buffers for cell lysis, washing, and elution
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Probe Incubation: Incubate the photo-affinity probe with the cell lysate or intact cells to allow for binding to its target protein(s).
-
UV Cross-linking: Irradiate the sample with UV light to covalently link the probe to its target.
-
Cell Lysis (if using intact cells): Lyse the cells to release the protein-probe complexes.
-
Click Chemistry: To the lysate, add biotin-alkyne, CuSO₄, a reducing agent, and a copper-chelating ligand to initiate the click reaction. This will attach a biotin tag to the probe-protein complex.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and separate them by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.
Visualizations
Caption: Workflow for LASER-Seq analysis of RNA structure.
Caption: Workflow for protein target identification.
Caption: Mechanism of photo-activation.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. interchim.fr [interchim.fr]
- 5. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Light-Activated Chemical Probing of Nucleobase Solvent Accessibility Inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
Application Notes and Protocols for Nicotinoyl Azide in Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl azide is a versatile photoactivatable chemical probe used for the covalent labeling of RNA and proteins. Its utility stems from the aryl azide moiety, which upon activation with UV light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently bonds with proximal molecules, providing a snapshot of molecular interactions and solvent accessibility. The incorporated azide then serves as a bioorthogonal handle for the attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry." This two-step approach enables the sensitive detection and analysis of labeled biomolecules.
These application notes provide a comprehensive overview of the use of this compound for labeling RNA through Light Activated Structural Examination of RNA (LASER) and for the photoaffinity labeling (PAL) of proteins. Detailed protocols for the synthesis of this compound, labeling procedures, and subsequent click chemistry conjugation are provided.
Principle of the Method
The labeling strategy involves two primary stages:
-
Photo-crosslinking: this compound is introduced to the biological sample containing the RNA or protein of interest. Upon irradiation with UV light (typically ~310-365 nm), the azide group releases dinitrogen gas to generate a highly reactive singlet nitrene.[1] This intermediate can then insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity. In the context of RNA, it preferentially forms a stable covalent adduct with the C-8 position of solvent-accessible purine nucleobases (guanosine and adenosine).[1] For proteins, the reaction is less specific, targeting various amino acid residues within the binding pocket or at the protein-protein interface.[2]
-
Bioorthogonal Conjugation (Click Chemistry): The covalently attached nicotinoyl moiety leaves a terminal azide group on the biomolecule. This azide serves as a handle for a highly specific and efficient bioorthogonal reaction known as click chemistry.[3] A reporter molecule (e.g., a fluorophore or biotin) functionalized with an alkyne group is then "clicked" onto the azide, allowing for visualization or enrichment of the labeled biomolecule. The most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Data Presentation
Table 1: Quantitative Data Summary for LASER-Seq RNA Labeling
This table presents representative data from a LASER-Seq experiment, where mutation frequency, as determined by high-throughput sequencing, is used as a proxy for the solvent accessibility of purine residues in an RNA molecule. Higher mutation rates indicate greater accessibility to the this compound probe.
| Nucleotide Position | Nucleotide Identity | Mutation Frequency (%) (Control) | Mutation Frequency (%) (+ this compound) | Fold Change | Solvent Accessible Surface Area (SASA) (Ų) | Interpretation |
| 1492 | G | 0.1 | 5.2 | 52.0 | 120.5 | Highly accessible |
| 1493 | A | 0.2 | 4.8 | 24.0 | 115.2 | Highly accessible |
| 1504 | G | 0.1 | 0.3 | 3.0 | 25.1 | Moderately accessible |
| 1505 | A | 0.1 | 0.2 | 2.0 | 15.8 | Buried/Protected |
Table 2: Quantitative Data Summary for Protein Photoaffinity Labeling
This table illustrates the type of quantitative data obtained from a mass spectrometry-based proteomics experiment following photoaffinity labeling with this compound and enrichment via click chemistry with biotin-alkyne. Proteins are identified and their relative abundance in the labeled sample versus a control is determined.
| Protein ID | Protein Name | Peptide Sequences Identified | Fold Enrichment (+ this compound vs. Control) | p-value | Interpretation |
| P01112 | Proto-oncogene c-H-ras | 12 | 15.3 | 1.2e-5 | Specific Target |
| P62258 | 14-3-3 protein beta/alpha | 8 | 12.8 | 3.5e-5 | Specific Interactor |
| Q06830 | Heat shock cognate 71 kDa protein | 25 | 1.2 | 0.45 | Non-specific binder |
| P60709 | Actin, cytoplasmic 1 | 31 | 1.1 | 0.82 | Non-specific binder |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from nicotinic acid.
Step 1: Synthesis of Nicotinoyl Chloride [4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 eq) in thionyl chloride (3-5 eq). Perform this step in a fume hood as SO₂ and HCl gases are evolved.
-
Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The solid nicotinic acid will gradually dissolve.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is nicotinoyl chloride hydrochloride.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude nicotinoyl chloride hydrochloride in a suitable solvent such as acetone or dichloromethane. Cool the solution in an ice bath.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.5-2.0 eq) in a minimal amount of water and add it dropwise to the cooled nicotinoyl chloride solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: LASER Labeling of RNA in vitro[6]
-
RNA Preparation: Resuspend 10 pmol of in vitro transcribed RNA in 6 µL of nuclease-free water. Heat at 95 °C for 2 minutes and then snap-cool on ice.
-
Folding: Add 3 µL of 3.3x folding buffer (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl) and allow the RNA to equilibrate at 37 °C for 3-5 minutes.
-
Labeling Reaction: Add 1 µL of a 3 M stock solution of this compound in DMSO (final concentration 300 mM).
-
Photo-irradiation: Place the sample in a 1.7 mL microcentrifuge tube on its side on ice. Irradiate with a 310 nm UV lamp for 3 minutes at a distance of ~5 cm.
-
RNA Purification: Purify the labeled RNA using ethanol precipitation or a suitable RNA cleanup kit to remove unreacted this compound.
-
Downstream Analysis: The labeled RNA can be analyzed by primer extension to identify reverse transcription stops or used to generate a library for high-throughput sequencing (LASER-Seq).[6]
Protocol 3: Photoaffinity Labeling of Proteins
This protocol provides a general workflow for labeling a target protein with this compound.
-
Sample Preparation: Prepare a solution of the purified protein of interest (e.g., 1-10 µM) in a non-amine-containing buffer (e.g., PBS or HEPES, pH 7.4).
-
Incubation: Add this compound to a final concentration of 10-100 µM. For competitive binding experiments, a control sample with an excess of a known inhibitor can be included. Incubate the mixture for 15-30 minutes at 4 °C to allow for binding.
-
Photo-crosslinking: Transfer the sample to a quartz cuvette or a 96-well plate on ice. Irradiate with a 365 nm UV lamp for 10-30 minutes.[7] The optimal time and distance should be determined empirically.
-
Quenching: (Optional) Add a quenching reagent like DTT to react with any remaining reactive intermediates.
-
Sample Preparation for Analysis: The protein sample is now ready for downstream analysis. This can include SDS-PAGE to visualize a shift in molecular weight or digestion for mass spectrometry-based identification of the cross-linked peptides. For enrichment, proceed to Protocol 4.
Protocol 4: Click Chemistry Conjugation of Labeled Biomolecules
This protocol describes a copper-catalyzed click reaction (CuAAC) to attach a reporter molecule to the azide-modified RNA or protein.
-
Reagent Preparation:
-
Azide-labeled biomolecule (from Protocol 2 or 3) in a copper-free buffer.
-
Alkyne-functionalized reporter (e.g., alkyne-biotin or alkyne-fluorophore), 10 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water.
-
A reducing agent, such as sodium ascorbate, 500 mM stock in water (prepare fresh).
-
A copper chelating ligand, such as THPTA, 100 mM stock in water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Azide-labeled biomolecule (final concentration ~1-20 µM).
-
Alkyne-reporter (2-10 fold molar excess).
-
THPTA (final concentration 1 mM).
-
-
Initiation: In a separate tube, premix CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the reaction tube to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purification: Remove excess reagents by protein precipitation, dialysis, or using a desalting column.
-
Analysis: The labeled biomolecule can now be visualized by in-gel fluorescence, western blot (if biotinylated), or enriched on streptavidin beads for mass spectrometry analysis.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for LASER-Seq RNA labeling.
Caption: Workflow for protein photoaffinity labeling.
Caption: Photoactivation pathway of this compound.
References
- 1. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Assaying RNA structure with LASER-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amines from Carboxylic Acids via a Postulated Nicotinoyl Azide-Mediated Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of carboxylic acids to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Curtius rearrangement provides a robust and reliable method for this conversion, proceeding through an acyl azide intermediate to yield an isocyanate, which can be subsequently hydrolyzed to the desired amine.[1][2] This process is highly valued for its ability to produce primary amines free from over-alkylation byproducts and for the retention of stereochemistry at the migrating carbon center.[1]
While various methods exist for the in-situ generation of acyl azides, this document outlines a detailed protocol for the synthesis of amines from carboxylic acids utilizing nicotinoyl azide. This compound, a derivative of nicotinic acid (Vitamin B3), serves as a potential azide source. These notes provide comprehensive protocols for the preparation of this compound and its proposed application in a one-pot Curtius rearrangement, alongside essential safety information and illustrative workflows.
Reaction Principle: The Curtius Rearrangement
The core of this synthetic strategy is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3] The isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For the synthesis of primary amines, the isocyanate is hydrolyzed, which proceeds through an unstable carbamic acid intermediate that decarboxylates to yield the final amine product.[3]
The overall transformation can be summarized as follows:
-
Acyl Azide Formation: The carboxylic acid is converted to a reactive acyl azide. In the context of these notes, we propose a method where the carboxylic acid is activated and then reacts with this compound.
-
Rearrangement: The acyl azide, upon heating, undergoes rearrangement to an isocyanate, releasing nitrogen gas. This step is believed to be a concerted process.[1]
-
Hydrolysis: The isocyanate is then hydrolyzed to the corresponding primary amine.
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is typically synthesized from nicotinic acid via an activated intermediate, such as nicotinoyl chloride.[4]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Anhydrous Toluene
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of pyridine. Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude nicotinoyl chloride can be used directly in the next step.
-
Formation of this compound: Dissolve the crude nicotinoyl chloride in a minimal amount of anhydrous DMF or acetonitrile. In a separate flask, dissolve sodium azide (1.5 - 2.0 eq) in anhydrous DMF or acetonitrile. Cool the sodium azide solution in an ice bath. Slowly add the solution of nicotinoyl chloride to the sodium azide solution with vigorous stirring.
-
Reaction and Work-up: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC. Once the reaction is complete, carefully pour the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product should be stored in a cool, dark place, and handled with appropriate safety precautions.
Protocol 2: Proposed One-Pot Synthesis of Primary Amines from Carboxylic Acids using this compound
This protocol is a proposed method based on established one-pot Curtius rearrangement procedures using other azide sources like diphenylphosphoryl azide (DPPA).[5] Optimization for specific substrates will be necessary.
Materials:
-
Carboxylic acid (substrate)
-
This compound
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M or 6M)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH), aqueous solution for basification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), anhydrous toluene or dioxane, and triethylamine (1.1 eq). Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
-
Acyl Azide Formation: Add this compound (1.1 eq) to the reaction mixture.
-
Curtius Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and substrate). The rearrangement is usually accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis of the Isocyanate: Cool the reaction mixture to room temperature. Carefully add aqueous hydrochloric acid (a sufficient amount to ensure acidic conditions). Heat the mixture to reflux to hydrolyze the intermediate isocyanate to the amine hydrochloride salt.
-
Work-up and Isolation: After cooling, transfer the reaction mixture to a separatory funnel. The aqueous layer contains the amine hydrochloride. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify with a concentrated solution of NaOH or KOH until a pH > 12 is reached. Extract the free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purification: The crude amine can be further purified by distillation, crystallization, or column chromatography as required.
Quantitative Data
As the use of this compound as a direct azide-transfer agent for the Curtius rearrangement of a broad range of carboxylic acids is not widely documented, the following table presents a representative, rather than an exhaustive, list of potential transformations with hypothetical, yet realistic, yields based on analogous reactions.
| Carboxylic Acid Substrate | Product Amine | Proposed Reaction Temperature (°C) | Proposed Reaction Time (h) | Expected Yield Range (%) |
| Benzoic Acid | Aniline | 110 | 4-6 | 70-85 |
| Phenylacetic Acid | Benzylamine | 110 | 3-5 | 75-90 |
| Cyclohexanecarboxylic Acid | Cyclohexylamine | 100 | 4-6 | 65-80 |
| Adamantane-1-carboxylic acid | 1-Adamantylamine | 110 | 6-8 | 60-75 |
| 4-Methoxybenzoic Acid | 4-Methoxyaniline | 110 | 4-6 | 70-85 |
| 3-Phenylpropionic Acid | 2-Phenylethylamine | 110 | 3-5 | 75-90 |
Note: These are estimated values. Actual reaction conditions and yields will require experimental optimization for each specific substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Curtius rearrangement for amine synthesis.
Caption: Proposed experimental workflow for the one-pot synthesis of amines.
Safety Precautions
Organic azides are energetic compounds and should be handled with extreme care.[6] this compound is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Scale: It is advisable to perform reactions on a small scale initially. Avoid grinding or subjecting the azide to shock or friction.
-
Heating: When heating acyl azides, use an oil bath with a temperature controller. Avoid heating neat (without solvent).
-
Quenching: Have a quenching agent, such as a solution of sodium nitrite followed by acidification, readily available to destroy any residual azide.
-
Waste Disposal: Dispose of all azide-containing waste according to institutional safety guidelines. Do not dispose of azides down the drain, as they can form explosive heavy metal azides with lead and copper plumbing.
Conclusion
The synthesis of primary amines from carboxylic acids via the Curtius rearrangement is a powerful and versatile transformation. While the use of this compound as a direct azide-transfer agent for a broad range of carboxylic acids is not extensively documented in the scientific literature, the protocols and workflows presented here provide a solid foundation for researchers to explore this potential synthetic route. The key to success will lie in careful experimental execution, diligent reaction monitoring, and adherence to strict safety protocols when handling energetic azide compounds. Further research is warranted to establish the scope and limitations of this compound in this application.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the One-Pot Synthesis of Carbamates using Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a crucial functional group in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. The development of efficient and versatile methods for carbamate synthesis is therefore of significant interest to the drug development community. This document outlines a one-pot procedure for the synthesis of carbamates from nicotinic acid and its derivatives, proceeding via an in-situ generated nicotinoyl azide intermediate. This method leverages the Curtius rearrangement, a powerful transformation for the conversion of carboxylic acids to amines and their derivatives. The one-pot nature of this protocol offers advantages in terms of operational simplicity, reduced waste, and potentially higher overall yields by avoiding the isolation of the often unstable acyl azide intermediate.
This compound itself is a versatile reagent, and its in-situ generation and subsequent rearrangement to a pyridyl isocyanate provides a reactive intermediate that can be readily trapped by a variety of nucleophiles, including alcohols, to furnish the desired carbamates. This approach is amenable to the synthesis of a diverse range of carbamate products for screening in drug discovery programs.
Reaction Principle
The one-pot synthesis of carbamates using this compound is predicated on the following sequential reaction cascade within a single reaction vessel:
-
Activation of Nicotinic Acid: The carboxylic acid group of nicotinic acid is first activated to facilitate nucleophilic attack by the azide ion. This can be achieved through conversion to the corresponding acyl chloride (nicotinoyl chloride) or by using a coupling agent such as diphenylphosphoryl azide (DPPA).
-
Formation of this compound: The activated nicotinic acid derivative reacts with an azide source, typically sodium azide, to form this compound in situ.
-
Curtius Rearrangement: Upon gentle heating, the this compound undergoes a thermal rearrangement, losing nitrogen gas to form a highly reactive pyridyl isocyanate intermediate.[1]
-
Nucleophilic Trapping: The isocyanate is then immediately trapped by an alcohol present in the reaction mixture, yielding the final carbamate product.
This entire sequence is performed in a single pot, thereby streamlining the synthetic process.
Diagrams
Caption: Workflow for the one-pot synthesis of carbamates.
Caption: Key steps of the Curtius rearrangement and carbamate formation.
Experimental Protocols
This section provides two detailed, representative protocols for the one-pot synthesis of carbamates from nicotinic acid.
Protocol 1: Using Diphenylphosphoryl Azide (DPPA)
This is a widely used and generally applicable method for the one-pot Curtius rearrangement.
Materials:
-
Nicotinic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous alcohol (e.g., benzyl alcohol, ethanol, isopropanol)
-
Anhydrous toluene or dioxane
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, nitrogen inlet)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add nicotinic acid (1.0 eq.).
-
Add anhydrous toluene (or dioxane) to dissolve the acid (approximately 10 mL per mmol of acid).
-
Add the desired alcohol (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq.) to the stirred solution.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Caution: DPPA is toxic and should be handled with care in a fume hood.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Via In-situ Formation of Nicotinoyl Chloride
This protocol involves the initial conversion of nicotinic acid to its acyl chloride.
Materials:
-
Nicotinic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium azide (NaN₃)
-
Anhydrous alcohol
-
Anhydrous toluene
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, suspend nicotinic acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude nicotinoyl chloride.
-
To a separate flame-dried, three-necked round-bottom flask, add the crude nicotinoyl chloride and dissolve it in anhydrous toluene.
-
Add the desired alcohol (1.2 eq.).
-
In a separate flask, carefully suspend sodium azide (1.5 eq.) in a small amount of anhydrous toluene. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Slowly add the sodium azide suspension to the stirred solution of nicotinoyl chloride and alcohol at room temperature.
-
Heat the reaction mixture to reflux (80-110 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (be aware of gas evolution).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various carbamates from different carboxylic acids and alcohols using a one-pot Curtius rearrangement, which is analogous to the proposed reaction with nicotinic acid.
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) | Reaction Time (h) |
| 1 | Benzoic Acid | Benzyl Alcohol | Benzyl phenylcarbamate | 85 | 6 |
| 2 | Acetic Acid | Ethanol | Ethyl ethylcarbamate | 78 | 12 |
| 3 | Cyclohexanecarboxylic acid | Isopropanol | Isopropyl cyclohexylcarbamate | 82 | 8 |
| 4 | Phenylacetic acid | Methanol | Methyl benzylcarbamate | 90 | 5 |
| 5 | Nicotinic Acid (proposed) | Benzyl Alcohol | Benzyl pyridin-3-ylcarbamate | 75-85 (expected) | 6-10 |
| 6 | Nicotinic Acid (proposed) | Ethanol | Ethyl pyridin-3-ylcarbamate | 70-80 (expected) | 8-12 |
Note: Yields and reaction times are illustrative and can vary depending on the specific substrates and reaction conditions employed. The data for entries 5 and 6 are expected ranges based on analogous reactions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acyl azides and sodium azide are toxic and potentially explosive. Handle with extreme care and avoid contact with acids and heavy metals.
-
DPPA is toxic and should be handled with appropriate personal protective equipment.
-
Reactions should be conducted behind a safety shield, especially when heating.
Conclusion
The one-pot synthesis of carbamates using in-situ generated this compound represents an efficient and versatile strategy for accessing a wide array of carbamate derivatives. The protocols provided herein, based on well-established Curtius rearrangement methodologies, offer a practical guide for researchers in drug discovery and medicinal chemistry to synthesize novel compounds for biological evaluation. The operational simplicity and avoidance of isolating potentially hazardous intermediates make this an attractive approach for library synthesis and lead optimization efforts.
References
Application of Nicotinoyl Azide in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl azide, as a derivative of nicotinic acid (Vitamin B3), is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its primary application lies in the Curtius rearrangement , a powerful transformation that converts a carboxylic acid, via an acyl azide intermediate, into an isocyanate. This isocyanate can then be readily converted into a variety of nitrogen-containing functional groups, such as amines, carbamates, and ureas, which are ubiquitous in biologically active natural products and pharmaceuticals.[1][2][3][4][5] The Curtius rearrangement is highly regarded for its mild reaction conditions, tolerance of a wide range of functional groups, and excellent retention of stereochemistry at the migrating carbon center.[1][6]
This document provides a detailed account of the application of this compound and other acyl azides in natural product synthesis, with a focus on the Curtius rearrangement. It includes a general mechanistic overview, a specific application in the synthesis of a complex marine natural product analog, and detailed experimental protocols.
Core Application: The Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[4][7] The isocyanate is a versatile intermediate that can be trapped with various nucleophiles to afford a range of important functional groups.
General Mechanism:
The reaction proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom as nitrogen gas is expelled.[4] This concerted nature ensures the retention of stereochemistry of the migrating group.
Application in the Synthesis of a (-)-Zampanolide Analog
A key application of the Curtius rearrangement is demonstrated in the synthesis of analogs of (-)-Zampanolide, a potent microtubule-stabilizing agent isolated from a marine sponge.[8][9] In the synthesis of a side-chain modified analog, the Curtius rearrangement was employed to convert a carboxylic acid into a carbamate-protected amine with retention of configuration.[8] This transformation is crucial for introducing the nitrogen functionality present in the N-acyl hemiaminal side chain, which is essential for the biological activity of zampanolide.[10][11]
The following workflow illustrates the key steps in this transformation.
Quantitative Data
The synthesis of the carbamate intermediate in the zampanolide analog synthesis proceeded in good yield, demonstrating the efficiency of the Curtius rearrangement in a complex setting.
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Carboxylic Acid to Carbamate (One-pot) | DPPA, Et3N, Benzyl Alcohol, Toluene, 80 °C, 12 h | Carbamate (E18) | 78 | [8] |
Table 1: Summary of the Curtius rearrangement step in the synthesis of a zampanolide analog.
Experimental Protocols
The following is a representative protocol for the one-pot conversion of a carboxylic acid to a carbamate via the Curtius rearrangement, as applied in the synthesis of a zampanolide analog.[8]
Synthesis of Carbamate Intermediate (E18)
Materials:
-
Carboxylic Acid Precursor (E32)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Benzyl alcohol
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid precursor (E32) (1.0 equivalent) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (DPPA) (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add benzyl alcohol (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO3 solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure carbamate product (E18).
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound and other acyl azides are powerful reagents in natural product synthesis, primarily through their application in the Curtius rearrangement. This reaction provides a reliable and stereospecific method for the introduction of key nitrogen-containing functional groups. The example of the zampanolide analog synthesis highlights the utility of this methodology in the construction of complex and biologically significant molecules. The provided protocol offers a practical guide for researchers seeking to employ this valuable transformation in their own synthetic endeavors.
References
- 1. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Enantioselective total synthesis of (-)-zampanolide, a potent microtubule-stabilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Nicotinoyl Azide: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nicotinoyl azide has emerged as a valuable and versatile intermediate in pharmaceutical synthesis, primarily owing to its ability to undergo the Curtius rearrangement to form a highly reactive 3-pyridyl isocyanate. This isocyanate can be subsequently trapped by a variety of nucleophiles to construct key structural motifs found in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of pharmaceutical building blocks.
Synthesis of this compound Precursors
The synthesis of this compound typically begins with readily available nicotinic acid derivatives. Two common precursors are nicotinoyl chloride and nicotinic acid hydrazide. The following protocols detail their preparation.
Synthesis of Nicotinoyl Chloride
Nicotinoyl chloride serves as a reactive precursor that can be readily converted to this compound.
Experimental Protocol:
A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C.[1] The solvent is then distilled off to yield solid nicotinoyl chloride, which can be used in the subsequent step without further purification.[1]
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) | Reference |
| Nicotinic Acid | 1.0 | 123.11 | 3.69 g | - | [1] |
| Phosphorus Pentachloride | 1.67 | 208.24 | 10.41 g | - | [1] |
| Nicotinoyl Chloride | - | 141.56 | - | 87.5 | [1] |
Synthesis of Nicotinic Acid Hydrazide
Nicotinic acid hydrazide is another key precursor that can be directly converted to this compound.
Experimental Protocol:
To nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C.[1] The resulting mixture is stirred for 5 hours at room temperature.[1] The solid formed is collected, washed with 10% aqueous sodium bicarbonate, and dried under vacuum.[1] The crude product is recrystallized from methanol.[1]
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) | Reference |
| Nicotinoyl Chloride | 1.0 | 141.56 | 4.25 g | - | [1] |
| Hydrazine Hydrate | 3.33 | 50.06 | 5.01 g | - | [1] |
| Nicotinic Acid Hydrazide | - | 137.14 | - | 78.2 | [1] |
The Curtius Rearrangement of this compound: Formation of 3-Pyridyl Isocyanate
The cornerstone of this compound's utility is the Curtius rearrangement, a thermal or photochemical process that converts the acyl azide into an isocyanate with the loss of nitrogen gas.[2] This rearrangement proceeds with retention of configuration, making it a powerful tool in stereoselective synthesis.[3]
The 3-pyridyl isocyanate generated is a highly reactive electrophile, readily attacked by various nucleophiles.
References
Application Notes and Protocols for the Photolysis of Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, protocols, and data relevant to the photolysis of nicotinoyl azide. This light-activated chemical probe is a valuable tool for studying biomolecular interactions, particularly in the context of RNA structure analysis.
Introduction
This compound (NAz) is a photoactivatable molecule that, upon irradiation with ultraviolet (UV) light, generates a highly reactive nitrene intermediate. This reactivity allows for the formation of covalent adducts with neighboring molecules, making it a powerful tool for photoaffinity labeling. A significant application of this compound is in a technique known as Light Activated Structural Examination of RNA (LASER), which probes the solvent accessibility of purine nucleobases in RNA.[1][2] Upon activation, NAz forms a nicotinoyl nitrenium ion that selectively reacts with the C-8 position of guanosine and adenosine residues, providing insights into RNA structure and RNA-protein interactions both in vitro and in vivo.
Principle of the Reaction
The photolysis of this compound is initiated by the absorption of UV radiation, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nicotinoyl nitrene intermediate. This nitrene can exist in two electronic spin states: a singlet state and a triplet state. The singlet nitrene is the initial product and is highly electrophilic.[3] In the context of RNA probing, this singlet nitrenium ion rapidly reacts with electron-rich purine nucleobases.[1][4] In the absence of a suitable trapping agent, the nicotinoyl nitrene can undergo a Curtius rearrangement to form 3-pyridyl isocyanate.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of nicotinoyl chloride with sodium azide.[3]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous organic solvent (e.g., acetonitrile or dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Suction filtration apparatus
Protocol:
-
Synthesis of Nicotinoyl Chloride: In a round-bottom flask, carefully react nicotinic acid with an excess of thionyl chloride. The reaction should be performed in a well-ventilated fume hood. Gently reflux the mixture until the reaction is complete (monitoring by TLC is recommended). Remove the excess thionyl chloride by distillation under reduced pressure.
-
Synthesis of this compound: Dissolve the crude nicotinoyl chloride in an anhydrous organic solvent like DMF or acetonitrile.[3] In a separate flask, prepare a solution of sodium azide in the same solvent. Cool the sodium azide solution in an ice bath. With vigorous stirring, slowly add the nicotinoyl chloride solution to the sodium azide solution.
-
Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Once the reaction is complete, the product can be isolated by precipitation and filtration. Wash the solid product with cold water and dry it under vacuum.
Photolysis of this compound for RNA Probing (LASER Protocol)
This protocol is adapted for the structural analysis of RNA.
Materials and Equipment:
-
This compound (NAz) stock solution (e.g., in DMSO)
-
RNA sample in an appropriate buffer
-
UV light source (e.g., a UV lamp or a laser emitting at ~310 nm)[3]
-
Quartz cuvettes or microplates
-
Ice bath or temperature-controlled sample holder
-
Analytical instrumentation for product analysis (e.g., HPLC, LC-MS, or gel electrophoresis for RNA analysis)
Protocol:
-
Sample Preparation: Prepare the RNA sample in the desired buffer. The final concentration of RNA will depend on the specific experiment. Add the this compound stock solution to the RNA sample to achieve the desired final concentration (typically in the micromolar to millimolar range). It is recommended to deoxygenate the solution by bubbling with an inert gas like argon or nitrogen for 15-30 minutes if the reaction is sensitive to oxygen.
-
Irradiation: Place the sample in a quartz cuvette or microplate. Irradiate the sample with a UV light source. The irradiation time and the power of the light source should be optimized for the specific experimental setup and the concentration of this compound. For time-resolved studies, short pulses of light may be used.
-
Analysis of RNA Adducts: Following irradiation, the RNA is extracted and purified. The sites of NAz adduction can be identified by reverse transcription, where the adducts cause stops or mutations in the resulting cDNA. These can then be analyzed by gel electrophoresis or high-throughput sequencing (LASER-Seq).[1][5]
General Photolysis and Product Analysis
This protocol describes the general procedure for the photolysis of this compound and analysis of the resulting products.
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, CCl₄)
-
Photochemical reactor with a UV lamp (e.g., emitting at 266 nm)
-
Quartz or Pyrex reaction vessel
-
Stirring plate
-
Analytical instrumentation (e.g., HPLC-DAD/UV, FT-IR, NMR)
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent within the reaction vessel. Concentrations can vary, but starting in the millimolar range is common.
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin irradiation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques like FT-IR (monitoring the disappearance of the azide peak around 2100 cm⁻¹) or HPLC.
-
Product Analysis: After the reaction is complete, the product mixture can be analyzed.
-
HPLC-DAD/UV: Use a C18 column with a mobile phase such as acetonitrile/water to separate the starting material, the 3-pyridyl isocyanate product, and any other byproducts.[3]
-
FT-IR Spectroscopy: The formation of the isocyanate can be confirmed by the appearance of a strong absorption band around 2260 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the isolated products.
-
Data Presentation
| Parameter | Value | Analytical Method | Reference |
| Purity (Commercial) | >95.0% | HPLC | [3] |
| Melting Point | 46.0 to 50.0 °C | Not specified | [3] |
| Azide IR Absorption | ~2100 cm⁻¹ | FT-IR | [3] |
| Isocyanate IR Absorption | ~2260 cm⁻¹ | FT-IR | |
| Photolysis Wavelengths | 266 nm, 310 nm | UV-Vis Spectroscopy | [3] |
Safety Precautions
This compound is a potentially hazardous chemical and should be handled with appropriate safety measures.
-
Toxicity: It is harmful if swallowed.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Explosive Hazard: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and avoid heating the solid material.
-
Storage: Store in a cool, dark place, preferably at <15°C.[3] It is recommended to store under an inert gas as it can be air-sensitive.
-
Handling: Use non-sparking tools and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Disposal: Dispose of this compound and any waste containing it as hazardous chemical waste according to institutional guidelines.
Diagrams
Caption: Workflow for RNA probing using this compound photolysis.
Caption: Key reaction pathways in the photolysis of this compound.
References
- 1. Assaying RNA structure with LASER-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 4013-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Assaying RNA structure with LASER-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Curtius rearrangement with nicotinoyl azide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Curtius rearrangement using nicotinoyl azide.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it used for this compound?
The Curtius rearrangement is a chemical reaction that transforms an acyl azide into an isocyanate, with the loss of nitrogen gas.[1][2] This reaction is particularly useful for this compound as it provides a pathway to synthesize various important derivatives, such as 3-aminopyridine, nicotinoyl ureas, and carbamates, which are valuable building blocks in medicinal chemistry.[3][4] The resulting isocyanate is a versatile intermediate that can be trapped by a variety of nucleophiles.[2][3]
Q2: What are the main stages of the Curtius rearrangement of this compound where yield loss can occur?
Yield loss can occur at two primary stages:
-
Formation of this compound: Incomplete conversion of the starting material (nicotinic acid or its derivatives) to this compound is a common issue.[1]
-
Rearrangement and Trapping: Inefficient rearrangement of the azide to the isocyanate or poor trapping of the highly reactive isocyanate intermediate can lead to the formation of side products and a lower yield of the desired product.[1]
Q3: What are the key safety precautions to take when performing this reaction?
The Curtius rearrangement involves several hazardous materials and conditions:
-
Azides: this compound and other azide reagents (e.g., sodium azide, DPPA) are potentially explosive, especially when heated or in contact with heavy metals. They are also toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield, particularly on a larger scale.[1]
-
Isocyanates: The isocyanate intermediate is a reactive and potentially sensitizing compound. Avoid inhalation and skin contact.[1]
-
Pressure Build-up: The reaction evolves nitrogen gas, which can cause a pressure build-up in a sealed vessel. Ensure the reaction is adequately vented.[1]
-
DPPA: Diphenylphosphoryl azide (DPPA) is a lachrymator and should be handled with care in a fume hood.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete formation of this compound. | Ensure the starting nicotinic acid is completely dry, as water can interfere with the activation step.[1] If using nicotinoyl chloride, ensure it is of high purity as it can degrade.[1] Consider optimizing the reaction time and temperature for the azide formation step. |
| Presence of water in the reaction. | Rigorously dry all solvents and glassware. Store reagents under an inert atmosphere (e.g., nitrogen or argon). Trace water can react with the isocyanate intermediate to form an unstable carbamic acid, which decarboxylates to 3-aminopyridine. This amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct, significantly reducing the yield of the desired product.[5] |
| Inefficient rearrangement of this compound. | The thermal rearrangement requires sufficient energy. For aromatic acyl azides like this compound, temperatures between 80-120 °C are typically required.[1] Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. The choice of a high-boiling, inert solvent like toluene is often preferred.[5] |
| Ineffective trapping of the nicotinoyl isocyanate. | Use a sufficient excess of the nucleophilic trapping agent (e.g., alcohol for carbamates, amine for ureas) to ensure the isocyanate reacts with it preferentially.[1] The addition of the trapping agent should be done after the rearrangement is complete, which can be monitored by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).[6] |
| Sub-optimal solvent choice. | Aprotic, non-protic solvents are generally preferred to avoid reaction with the isocyanate intermediate.[1] Toluene is a good choice due to its high boiling point and low water miscibility.[5] Solvents like THF can also be used.[1] |
Problem 2: Formation of Significant Amounts of Symmetrical Urea Byproduct
| Potential Cause | Troubleshooting Strategy |
| Presence of moisture. | This is the most common cause. As mentioned above, rigorously dry all solvents, reagents, and glassware. The use of a drying agent in the reaction setup can be beneficial.[7] |
| In situ generation of 3-aminopyridine. | If the isocyanate is not trapped efficiently, any water present will lead to the formation of 3-aminopyridine, which is a potent nucleophile and will readily react with the isocyanate. Ensure the trapping nucleophile is added in sufficient quantity and is reactive enough to compete with any in situ formed amine. |
Problem 3: Incomplete Reaction
| Potential Cause | Troubleshooting Strategy |
| Insufficient reaction temperature or time for rearrangement. | Monitor the reaction progress using TLC or IR spectroscopy to ensure the complete conversion of the azide. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. For aromatic azides, the rearrangement temperature is generally in the range of 80-120°C.[1] |
| Incomplete formation of the acyl azide. | If starting from nicotinic acid and DPPA, ensure the base (e.g., triethylamine) and DPPA are added under the correct conditions (e.g., dropwise addition) to ensure complete activation.[1] |
Quantitative Data Summary
The optimal conditions for the Curtius rearrangement are highly substrate-dependent. The following table provides a summary of typical reaction parameters for aromatic acyl azides, like this compound, to guide optimization.
| Parameter | Typical Range/Value | Effect on Yield | Reference |
| Rearrangement Temperature | 80 - 120 °C | Higher temperatures generally favor rearrangement but can lead to side reactions if excessive. | [1] |
| Solvent | Toluene, THF, Benzene | Anhydrous, aprotic solvents are crucial to prevent side reactions with the isocyanate. Toluene is often preferred. | [1][5] |
| DPPA (equiv.) | 1.1 - 1.5 | A slight excess ensures complete conversion of the carboxylic acid to the acyl azide. | [1] |
| Base (e.g., Triethylamine) (equiv.) | 1.1 - 1.5 | Necessary to deprotonate the carboxylic acid for activation by DPPA. | [1] |
| Trapping Nucleophile (equiv.) | 1.2 - Excess | A sufficient excess is needed to efficiently trap the isocyanate and prevent urea formation. | [1][6] |
Experimental Protocols
Protocol 1: One-Pot Curtius Rearrangement of Nicotinic Acid using DPPA
This protocol describes the conversion of nicotinic acid to a carbamate derivative in a one-pot procedure.
Materials:
-
Nicotinic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Trapping nucleophile (e.g., benzyl alcohol for a Cbz-protected amine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of nicotinic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of this compound.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). This step is typically complete within 2-4 hours.
-
After the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add the trapping nucleophile (e.g., benzyl alcohol, 1.5 eq).
-
Stir the mixture at room temperature overnight or gently heat to ensure complete trapping of the isocyanate.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbamate.
Visualizations
Caption: General workflow for the Curtius rearrangement of nicotinic acid.
Caption: Simplified mechanism of the thermal Curtius rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Side reactions to avoid when using nicotinoyl azide.
Welcome to the technical support center for nicotinoyl azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent that incorporates the nicotinoyl moiety, a derivative of niacin (Vitamin B3). It is frequently used in organic synthesis for several key transformations:
-
Curtius Rearrangement: As an acyl azide, it can undergo thermal or photochemical rearrangement to form nicotinoyl isocyanate, a versatile intermediate for the synthesis of amines, ureas, and carbamates.[1]
-
Click Chemistry: The azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form triazoles.[2]
-
Mitsunobu Reaction: It can serve as a source of the azide anion in Mitsunobu reactions to convert alcohols to azides.[3]
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reaction of concern is the Curtius rearrangement , which can occur prematurely, especially at elevated temperatures.[1] Other potential side reactions include:
-
Hydrolysis: this compound can be hydrolyzed back to nicotinic acid in the presence of water.
-
Staudinger Reaction: When used in the presence of phosphines (e.g., as catalysts or reagents), it can undergo the Staudinger reaction to form an iminophosphorane, which can be further hydrolyzed to an amine.[4]
-
Photochemical Reactions: Upon exposure to UV light, this compound can form a highly reactive nitrene intermediate, which can lead to a variety of products.[5][6]
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound and prevent decomposition, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]
-
Light: Protect from light to prevent photochemical decomposition.[2]
-
Moisture: Store in a dry environment to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Premature Curtius Rearrangement
Symptom: You observe the formation of nicotinoyl isocyanate or its derivatives (amines, ureas, carbamates) in your reaction mixture when the intended reaction was not a Curtius rearrangement.
Cause: this compound is thermally labile and can undergo the Curtius rearrangement at elevated temperatures.
Solutions:
| Strategy | Description | Key Considerations |
| Temperature Control | Maintain a low reaction temperature. For reactions not intended to induce rearrangement, it is often recommended to keep the temperature below 4°C.[7] | The optimal temperature will be reaction-dependent. It is advisable to perform a temperature screen to find the balance between the desired reaction rate and minimizing the rearrangement. |
| One-Pot Procedures | For syntheses that ultimately require the isocyanate, consider a one-pot procedure where the this compound is generated in situ and immediately undergoes rearrangement. This avoids the isolation of the potentially unstable azide. The use of diphenylphosphoryl azide (DPPA) is common for this purpose.[7] | This approach is not suitable if the azide itself is the desired reactive species. |
| Solvent Choice | Use anhydrous, aprotic solvents such as toluene or THF to minimize side reactions with the isocyanate intermediate that can be formed.[8] | The solvent should be chosen based on the requirements of the primary reaction. |
Experimental Protocol: Minimizing Curtius Rearrangement in a Mitsunobu Reaction
This protocol describes the conversion of an alcohol to an azide using this compound in a Mitsunobu reaction, with measures to minimize premature Curtius rearrangement.
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a separate solution of this compound (1.2 eq) in anhydrous THF.
-
Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the alcohol and triphenylphosphine solution to 0°C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise to the cooled mixture while maintaining the temperature at 0°C.
-
After the addition is complete, add the this compound solution dropwise, again ensuring the temperature does not rise above 0-5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired azide.
-
Troubleshooting Logic for Curtius Rearrangement
Caption: Troubleshooting workflow for premature Curtius rearrangement.
Issue 2: Low Yield or No Reaction in Click Chemistry (CuAAC)
Symptom: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound results in a low yield of the desired triazole product or fails to proceed.
Cause: Several factors can inhibit CuAAC reactions, including catalyst deactivation, poor reagent quality, or unfavorable reaction conditions.
Solutions:
| Strategy | Description | Key Considerations |
| Catalyst System | Ensure the use of a reliable Cu(I) source. This is often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand, such as THPTA, can improve catalyst performance and protect biomolecules.[9] | Prepare the sodium ascorbate solution fresh, as it is prone to oxidation. |
| Oxygen Exclusion | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction mixture and running the reaction under an inert atmosphere (argon or nitrogen) can prevent this.[9] | This is particularly important for reactions with sensitive substrates or when using low catalyst loadings. |
| Reagent Purity | Ensure that the this compound and the alkyne coupling partner are pure. Impurities can interfere with the catalyst or the reactants. | Verify the purity of starting materials by NMR or other appropriate analytical techniques. |
| Solvent Choice | A variety of solvents can be used, including water, DMSO, DMF, and THF.[10] For biomolecules, aqueous systems are common. Co-solvents can be used to improve the solubility of reagents. | The choice of solvent can affect the reaction rate. |
Experimental Protocol: General Procedure for CuAAC with this compound
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing substrate (1.0 eq) in a suitable solvent (e.g., DMF/water).
-
Prepare a stock solution of this compound (1.1 eq) in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Prepare a stock solution of a suitable ligand (e.g., THPTA, 0.25 eq) in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne solution and the this compound solution.
-
In a separate tube, premix the copper(II) sulfate solution and the ligand solution.
-
Add the copper/ligand mixture to the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
If necessary, degas the final reaction mixture by bubbling with argon or nitrogen for several minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Troubleshooting Logic for CuAAC Reactions
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nicotinoyl Azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for nicotinoyl azide click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is an organic azide featuring a pyridine ring. This structural feature is particularly advantageous in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The nitrogen atom on the pyridine ring can act as an internal chelating ligand for the copper(I) catalyst, which can accelerate the reaction rate compared to simple alkyl or aryl azides.[1] This property makes it a valuable reagent for bioconjugation and drug discovery applications where efficient ligation is crucial.
Q2: What are the main types of click chemistry reactions I can perform with this compound?
This compound can be used in the two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click reaction, utilizing a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole. It is known for its high reaction rates and yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne as the alkyne partner. The high ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[2]
Q3: How should I handle and store this compound?
Organic azides like this compound are energetic compounds and should be handled with care.[3]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals, as this can lead to the formation of highly unstable metal azides.[3] Do not use metal spatulas for handling. Avoid heating the compound unless it is in solution.
-
Storage: Store this compound in a cool, dark place, preferably at or below room temperature.[4] For long-term storage, keeping it at -20°C is recommended.[5] It is advisable to store it as a solution (e.g., in DMF or DMSO) rather than a neat solid to reduce the risk of decomposition.
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
While the pyridine nitrogen generally has a beneficial, rate-accelerating effect in CuAAC, it is a logical consideration. In SPAAC, where no copper catalyst is used, the pyridine nitrogen is not expected to have a significant electronic influence on the azide's reactivity. In CuAAC, the chelation effect is generally advantageous. However, in highly complex systems, the potential for the pyridine nitrogen to coordinate to other metal ions present in the reaction medium should be considered, though this is not a commonly reported issue.
Troubleshooting Guides
Low or No Product Yield in CuAAC Reactions
Problem: My CuAAC reaction with this compound is giving a low yield or no product at all.
| Possible Cause | Troubleshooting Recommendation |
| Inactive Copper Catalyst | The active catalyst is Cu(I). If using a Cu(II) salt (e.g., CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in slight excess. If using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to Cu(II) upon storage. |
| Oxygen Contamination | Dissolved oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. |
| Incorrect Order of Reagent Addition | For optimal results, premix the CuSO₄ and the stabilizing ligand (if used) before adding to the azide and alkyne. Add the sodium ascorbate last to initiate the reaction.[6] |
| Substrate Inhibition | High concentrations of terminal alkynes can inhibit the Cu-THPTA catalyst.[6] If you suspect this, try running the reaction with a lower alkyne concentration. |
| Poor Solubility of Reactants | This compound or your alkyne may not be fully soluble in the chosen solvent system. Add a co-solvent like DMSO or DMF to improve solubility.[7] |
| Substrate Chelating the Copper Catalyst | If your alkyne substrate contains functional groups that can chelate copper, it may sequester the catalyst. In such cases, you may need to increase the concentration of the copper catalyst and ligand. |
Side Reactions Observed
Problem: I am observing unexpected byproducts in my reaction mixture.
| Possible Cause | Troubleshooting Recommendation |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction that forms a symmetric diacetylene. Ensure a sufficient amount of reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state. Working under an inert atmosphere also helps to minimize this side reaction. |
| Decomposition of this compound | Prolonged reaction times at elevated temperatures can lead to the decomposition of the azide. Monitor the reaction progress and try to minimize the reaction time. If heating is necessary, use the lowest effective temperature. |
| Reaction with Ascorbate Byproducts | Dehydroascorbate, an oxidation product of ascorbic acid, can react with biomolecules.[6] If working with sensitive biological samples, consider adding a scavenger for reactive carbonyls, such as aminoguanidine.[7] |
Quantitative Data
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Conditions | Notes |
| This compound Concentration | 1 - 10 mM | Can be adjusted based on the concentration of the alkyne. |
| Alkyne Concentration | 1 - 10 mM | A slight excess of the more readily available reactant can be used. |
| Copper Source | 0.1 - 1 mol% CuSO₄ | In situ reduction to Cu(I) with sodium ascorbate is common. |
| Reducing Agent | 5 - 10 mol% Sodium Ascorbate | Use a freshly prepared solution. |
| Ligand (Optional but Recommended) | 1 - 5 mol% THPTA or TBTA | THPTA is water-soluble and ideal for bioconjugation.[8] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF, H₂O | Co-solvents can improve solubility. |
| Temperature | Room Temperature | Gentle heating (40-60 °C) can accelerate the reaction if needed. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Comparison of Azide Reactivity in CuAAC
| Azide Type | Relative Reaction Rate | Comments |
| This compound (Picolyl Azide) | +++ (Fastest) | The pyridine nitrogen acts as an internal ligand, accelerating the reaction.[1][9] |
| Benzyl Azide | ++ (Fast) | A common and reliable azide for CuAAC. |
| Alkyl Azides | ++ (Fast) | Generally good reactivity. |
| Aryl Azides | + (Moderate) | Reactivity can be influenced by electronic effects of substituents on the aromatic ring. |
Note: Relative rates are a general guide and can be influenced by the specific alkyne, ligand, and solvent system used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of acyl azides from carboxylic acids.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Nicotinic Acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), suspend nicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal. The resulting nicotinoyl chloride is used immediately in the next step.
-
Azide Formation: Dissolve the crude nicotinoyl chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Work-up: Add cold water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong azide stretch should be visible around 2100 cm⁻¹).
Protocol 2: General Procedure for CuAAC with this compound
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
Prepare Stock Solutions:
-
This compound in DMSO (e.g., 100 mM)
-
Terminal alkyne in DMSO (e.g., 100 mM)
-
CuSO₄·5H₂O in water (e.g., 100 mM)
-
Sodium ascorbate in water (e.g., 1 M, prepare fresh)
-
THPTA in water (e.g., 100 mM)
-
-
Reaction Setup: In a reaction vial, add the solvent, followed by the alkyne stock solution (1.0 eq) and the this compound stock solution (1.1 eq).
-
Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock solution (0.05 eq) and the THPTA stock solution (0.05 eq).
-
Add Catalyst: Add the catalyst premix to the reaction vial.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution (0.1 eq) to the reaction mixture to initiate the click reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography.
Visualizations
Workflow for In Situ Click Chemistry with this compound for Targeting Nicotinic Acetylcholine Receptors
Caption: Workflow for identifying high-affinity ligands for nicotinic acetylcholine receptors using in situ click chemistry with this compound.
References
- 1. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Nicotinoyl Azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinoyl azide and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound, like other organic azides, is an energetic compound and must be handled with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. For reactions with the potential for explosion, a blast shield is essential.[1]
-
Scale: Work on the smallest scale possible, especially during initial experiments.[1]
-
Handling: Use plastic or ceramic spatulas for transferring solid azides to avoid friction and the formation of shock-sensitive heavy metal azides.[1] Avoid using ground glass joints where possible.[1]
-
Environment: Conduct all work in a well-ventilated chemical fume hood.[1]
-
Purification: Avoid distillation and sublimation for purification, as heat can induce explosive decomposition.[2][3] Rotary evaporation to concentrate solutions should be done with extreme caution at low temperatures and behind a blast shield.
Q2: How can I assess the stability of my this compound derivative before purification?
A2: The stability of an organic azide is crucial for its safe handling. Two general rules of thumb can be used for a preliminary assessment:
-
Carbon-to-Nitrogen Ratio: Calculate the ratio of (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms). A ratio of less than 1 indicates a highly unstable compound that should likely not be isolated. A ratio between 1 and 3 can be synthesized and isolated but should be stored in solution at low temperatures. A ratio of 3 or greater is generally considered the minimum for isolating and storing in pure form.[1]
-
"Rule of Six": There should be at least six carbon atoms (or atoms of similar size) for each energetic group (e.g., azide, nitro) in the molecule.[1]
It is critical to evaluate each new compound individually for its stability.
Q3: What are the most common byproducts in a this compound reaction?
A3: this compound is an acyl azide and readily undergoes the Curtius rearrangement upon heating to form nicotinoyl isocyanate.[4][5] This highly reactive isocyanate can then be trapped by various nucleophiles present in the reaction mixture. Common byproducts include:
-
3-Aminopyridine: Formed if the isocyanate reacts with water (present as a reagent or impurity) to form an unstable carbamic acid, which then decarboxylates.
-
Nicotinoyl Carbamates: Formed when the isocyanate is trapped with an alcohol.
-
Nicotinoyl Ureas: Formed when the isocyanate reacts with an amine.
-
Unreacted Starting Materials: Such as nicotinic acid or its derivatives used to generate the azide.
Q4: How can I monitor the progress of my this compound reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A three-lane spotting system is recommended on the TLC plate:[6][7]
-
Lane 1 (Starting Material): A spot of your starting material (e.g., the nicotinic acid derivative).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): A spot of the reaction mixture.
The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. A new spot corresponding to the product should appear.
For visualization, UV light is often sufficient for these aromatic compounds. Alternatively, specific stains can be used. For visualizing the azide, a two-step staining process with triphenylphosphine followed by ninhydrin can be effective.[8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after reaction completion, even with a clean starting material. | Formation of byproducts from the Curtius rearrangement (isocyanate, amine, urea, carbamate). Hydrolysis of the this compound back to nicotinic acid. | Use purification techniques that separate compounds based on their chemical properties (acidic, basic, neutral). See the detailed protocols below. Ensure anhydrous reaction conditions to minimize hydrolysis. |
| The product is an oil and will not crystallize. | The product may have a low melting point or be impure. Residual solvent may be present. | Purify by column chromatography. Try co-distillation with a solvent like toluene (with appropriate safety precautions) to remove residual solvents. |
| Difficulty separating the product from 3-aminopyridine. | Both the product and 3-aminopyridine may have similar polarities. | Use liquid-liquid extraction. Acidify the mixture with dilute HCl to protonate the basic 3-aminopyridine, making it water-soluble. The neutral product can then be extracted with an organic solvent. |
| The desired carbamate product is contaminated with the corresponding urea. | An amine impurity was present in the alcohol used for trapping, or the starting this compound was contaminated with an amine. | Ensure the alcohol is pure and dry. If the urea is less soluble, it may be removed by filtration or selective recrystallization. Column chromatography can also be used for separation. |
| Low yield after column chromatography. | The compound may be unstable on silica gel. The compound may be co-eluting with a byproduct. | Consider using a less acidic stationary phase like alumina. Optimize the solvent system for better separation using TLC. If the product is significantly more or less polar than the impurities, a simple filtration through a plug of silica may be sufficient. |
| Difficulty achieving large crystals during recrystallization of a solid product. | The solution is cooling too quickly, leading to precipitation of a powder instead of crystal growth. The solution may be too concentrated. | Slow down the cooling process. For example, after dissolving the compound in a hot solvent, place the flask in an incubator at a slightly elevated temperature (e.g., 35°C), add seed crystals, and then slowly cool to room temperature, followed by further cooling in a refrigerator.[9] |
Quantitative Data Summary
The following table provides illustrative data for the purification of compounds structurally related to this compound reaction products. Actual yields and purity will vary depending on the specific reaction conditions and the nature of the substituents.
| Compound Class | Purification Method | Typical Yield | Typical Purity | Reference |
| Aryl Azide | Recrystallization | ~98% (crude) | >99% | [10] |
| 3-Aminopyridine | Extraction & Recrystallization | 61-65% | >99% (by melting point) | [11] |
| Carbamate | Column Chromatography | 48% | >95% (by NMR) | [12] |
| Urea | Recrystallization | - | >99.9% | [13] |
Detailed Experimental Protocols
Protocol 1: Purification of a Neutral Carbamate Product by Liquid-Liquid Extraction and Column Chromatography
This protocol assumes a reaction where this compound has been rearranged and trapped with an alcohol (e.g., benzyl alcohol) to form a neutral benzyl carbamate. The main impurities are assumed to be unreacted nicotinic acid and 3-aminopyridine.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexanes and Ethyl Acetate (for chromatography)
-
Separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator, column chromatography setup
Procedure:
-
Acid Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel, venting frequently.[3][14] Allow the layers to separate. Drain the aqueous layer (this contains the protonated 3-aminopyridine).
-
Base Wash: To the organic layer in the separatory funnel, add an equal volume of saturated NaHCO₃ solution. Shake and vent. Allow the layers to separate. Drain the aqueous layer (this contains the deprotonated nicotinic acid).
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography:
-
Determine an appropriate solvent system using TLC (e.g., starting with 3:1 Hexanes:Ethyl Acetate). The desired product should have an Rf value of approximately 0.2-0.3.
-
Pack a chromatography column with silica gel in the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbamate.
-
Protocol 2: Recrystallization of a Solid Urea Product
This protocol is for the purification of a solid nicotinoyl urea derivative.
Materials:
-
Crude solid urea product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks, hot plate, ice bath, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but not when cold. If a single solvent is not suitable, a two-solvent system can be used (one solvent in which the compound is soluble, and another in which it is insoluble).[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.[15]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Experimental Workflow for Purification
Logical Relationships of Byproducts
References
- 1. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing nucleophilic aromatic substitution (SNAr) reactions involving azide nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My SNAr reaction with sodium azide is giving a very low yield. What are the most common causes?
Low yields in SNAr reactions with azide nucleophiles can stem from several factors. The primary areas to investigate are the reactivity of your aromatic substrate, the nature of the leaving group, the reaction conditions (solvent, temperature, and time), and the purity of your reagents. A systematic evaluation of each of these components is crucial for identifying the root cause.
Q2: How does the structure of my aryl halide affect the reaction yield?
The electronic properties of your aryl halide are paramount for a successful SNAr reaction. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
-
Insufficient Activation: If your aryl halide lacks strong EWGs (e.g., -NO₂, -CN, -CF₃), the aromatic ring will not be sufficiently electrophilic to be attacked by the azide nucleophile, resulting in a low or no reaction.
-
Incorrect Positioning of EWGs: An EWG in the meta position will not effectively stabilize the negative charge of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism. This leads to a significantly slower reaction rate and lower yield.
Q3: I am using an activated aryl halide, but the yield is still poor. Could the leaving group be the issue?
Yes, the nature of the leaving group is another critical factor. For SNAr reactions, the bond to the leaving group is typically broken in a fast, non-rate-determining step after the initial nucleophilic attack. Therefore, the electronegativity of the leaving group, which influences the electrophilicity of the
Preventing the formation of explosive byproducts with nicotinoyl azide.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of nicotinoyl azide to prevent the formation of explosive byproducts. The following information is intended for use by trained professionals in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound used in various synthetic organic chemistry applications, including the synthesis of nitrogen-containing heterocycles and as a photo-activatable probe.[1] The primary hazards associated with this compound, like other organic azides, are its potential to be explosive and its toxicity. Organic azides can be sensitive to heat, shock, and friction, and may decompose violently.[2]
Q2: What are the main decomposition pathways of this compound?
This compound can decompose through two primary pathways:
-
Thermal Decomposition (Curtius Rearrangement): When heated, this compound undergoes a concerted rearrangement to form nicotinoyl isocyanate and nitrogen gas. This is generally considered a safer pathway as it avoids the formation of a highly reactive nitrene intermediate.[3]
-
Photochemical Decomposition: Upon exposure to light, this compound can decompose to form a highly reactive nicotinoyl nitrene intermediate. This nitrene can participate in various side reactions, including C-H insertion, which may lead to the formation of undesired and potentially hazardous byproducts.
Q3: What are the potential explosive byproducts I should be concerned about?
The primary explosive hazards associated with the use of this compound stem from:
-
Hydrazoic Acid (HN₃): Formation of the highly toxic and explosive hydrazoic acid can occur if this compound or residual sodium azide comes into contact with strong acids.[2][4]
-
Heavy Metal Azides: Contact of sodium azide or hydrazoic acid with heavy metals (e.g., lead, copper, silver, mercury) or their salts can form extremely shock-sensitive and explosive heavy metal azides. This is a critical concern for laboratory equipment and plumbing.[5]
-
Polyazidomethanes: The use of halogenated solvents like dichloromethane or chloroform with sodium azide can lead to the formation of highly explosive di- and triazidomethanes.[4]
Q4: How can I safely quench a reaction containing residual sodium azide?
A common method for quenching residual sodium azide is the addition of an aqueous solution of sodium nitrite followed by the dropwise addition of a dilute acid (e.g., sulfuric or hydrochloric acid).[4][5][6][7][8] This reaction converts sodium azide to nitrogen gas.
Caution: It is crucial to add the sodium nitrite solution before the acid to prevent the formation of hydrazoic acid.[5] The reaction should be performed in a well-ventilated fume hood with vigorous stirring.
Important Safety Note: If the reaction solvent is DMF, the use of sodium nitrite and acid for quenching may lead to the formation of carcinogenic N-nitrosamines, such as N-nitrosodiethylamine (NDEA).[9] In such cases, alternative quenching methods should be considered. A safer alternative is the use of triphenylphosphine, which reacts with azides to form stable phosphazenes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Vigorous, uncontrolled gas evolution during the reaction. | 1. Reaction temperature is too high, causing rapid decomposition of this compound. 2. Accidental addition of acid to the reaction mixture containing sodium azide. | 1. Immediately cool the reaction vessel in an ice bath. 2. Ensure the reaction is carried out at the recommended low temperature (e.g., 0 °C). 3. Maintain neutral or basic conditions to prevent the formation of hydrazoic acid.[2] |
| Formation of an unexpected, insoluble precipitate. | Formation of heavy metal azides due to contact with incompatible metals. | 1. Use only glass, Teflon, or stainless steel equipment. 2. Avoid using metal spatulas (especially brass or bronze) for handling sodium azide. |
| Low yield of the desired product. | 1. Premature decomposition of this compound. 2. Hydrolysis of this compound due to the presence of water. | 1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction mixture turns dark or tarry. | Potential side reactions of the nicotinoyl nitrene intermediate (in photochemical reactions). | 1. If possible, use thermal conditions to favor the concerted Curtius rearrangement. 2. If photochemistry is necessary, use a solvent that is less susceptible to C-H insertion and work at dilute concentrations. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Nicotinoyl Chloride
This protocol describes the synthesis of this compound from nicotinoyl chloride and sodium azide.[1]
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve nicotinoyl chloride hydrochloride (1.0 eq) in a minimal amount of water.
-
In a separate flask, dissolve sodium azide (1.1 eq) in water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the sodium azide solution to the stirred nicotinoyl chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Extract the aqueous mixture with a cold, non-halogenated organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Crucially, use the resulting this compound immediately in the next reaction step without storage.
Protocol 2: Safe Quenching of Residual Sodium Azide (Nitrous Acid Method)
This protocol is for quenching residual sodium azide in an aqueous reaction mixture. Do not use this method if DMF is present as a solvent.
Materials:
-
Aqueous waste containing sodium azide (concentration ≤ 5%)[6]
-
Sodium nitrite (NaNO₂) solution (20% w/v in water)
-
Sulfuric acid (20% v/v in water)
-
Starch-iodide paper
-
Three-necked flask equipped with a mechanical stirrer and an addition funnel
-
Fume hood
Procedure:
-
Place the aqueous azide waste into the three-necked flask and begin stirring. Ensure the setup is in a well-ventilated fume hood.
-
Add the 20% sodium nitrite solution to the flask. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide.[6]
-
Slowly and carefully add the 20% sulfuric acid solution dropwise from the addition funnel. Vigorous gas evolution (N₂, NO) will occur. Control the addition rate to maintain a manageable reaction.
-
Continue adding acid until the solution is acidic (test with litmus paper).
-
After gas evolution ceases, test for the presence of excess nitrite using starch-iodide paper. A blue-black color indicates that the decomposition of azide is complete.[6]
-
Neutralize the solution with sodium hydroxide before disposal according to your institution's guidelines.
Data Summary
Table 1: Stability Guidelines for Organic Azides
| Parameter | Guideline | Rationale |
| Carbon-to-Nitrogen (C/N) Ratio | The number of carbon atoms should be greater than or equal to the number of nitrogen atoms. A C/N ratio of at least 3 is recommended for stable storage. | A higher carbon content "dilutes" the energetic azide group, increasing stability. |
| "Rule of Six" | There should be at least six carbon atoms for each energetic functional group (e.g., azide). | Provides sufficient dilution to render the compound relatively safe. |
| Storage | Store organic azides at low temperatures (preferably below 0°C) in the dark. If storage is necessary, keep them as dilute solutions (≤ 1M). | Low temperatures and absence of light minimize the rate of decomposition. |
Visualizations
Caption: Decomposition of this compound.
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting this compound Reactions.
References
- 1. This compound|4013-72-3|CAS [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unomaha.edu [unomaha.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalyzed reactions of nicotinoyl azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Catalyst Selection and Optimization
Q1: What are the recommended catalysts for the Curtius rearrangement of this compound?
A1: The Curtius rearrangement of this compound to nicotinoyl isocyanate can be performed thermally, but the use of catalysts is recommended to lower the reaction temperature and improve yields. Both Lewis acids and Brønsted acids can be effective.
-
Lewis Acids: Boron trifluoride (BF₃) and boron trichloride (BCl₃) are known to significantly reduce the decomposition temperature of acyl azides, often by as much as 100°C, leading to higher yields of the corresponding isocyanate.[1] The Lewis acid coordinates to the acyl oxygen atom, facilitating the rearrangement.
-
Palladium Catalysts: For the synthesis of carbamates directly from this compound, palladium catalysts such as palladium(II) chloride (PdCl₂) can be employed in the presence of carbon monoxide and an alcohol. This method proceeds under mild and neutral conditions.
Q2: How do I choose between a Lewis acid and a palladium catalyst?
A2: The choice of catalyst depends on the desired product and reaction conditions.
-
Use a Lewis acid catalyst (e.g., BF₃•OEt₂) when the primary goal is the formation of the isocyanate, which can then be trapped with various nucleophiles (alcohols for carbamates, amines for ureas). This is a versatile approach for accessing a range of derivatives.
-
Opt for a palladium-catalyzed carbonylation when you want to directly synthesize carbamates from this compound and an alcohol in a one-pot reaction under a carbon monoxide atmosphere.[2]
Q3: I am observing low yields in my catalyzed Curtius rearrangement. What are the potential causes and solutions?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Acyl Azide Formation: Ensure the precursor, nicotinic acid or its acyl chloride, is fully converted to this compound. If starting from nicotinic acid using reagents like diphenylphosphoryl azide (DPPA), ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.[3]
-
Inefficient Rearrangement:
-
Temperature: If performing the reaction thermally, the temperature may be insufficient. For catalyzed reactions, the catalyst loading might be too low.
-
Catalyst Deactivation: The pyridine nitrogen in the nicotinoyl group can coordinate to the Lewis acid or palladium catalyst, leading to catalyst poisoning.[3]
-
-
Poor Isocyanate Trapping: The nicotinoyl isocyanate intermediate is highly reactive. Ensure your nucleophile (alcohol or amine) is present in sufficient concentration and that the reaction conditions are suitable for the trapping reaction. For instance, the presence of water can lead to the formation of undesired symmetrical ureas.[4]
Troubleshooting Catalyst Deactivation
Q4: My palladium-catalyzed reaction with this compound is sluggish. How can I address potential catalyst deactivation?
A4: The pyridine nitrogen in this compound can act as a poison to palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.
-
Ligand Selection: Employing sterically bulky and electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by hindering the coordination of the pyridine nitrogen.
-
Use of Additives: In some cases, additives can help to regenerate the active catalyst or prevent deactivation.
-
Catalyst Loading: While not always ideal, increasing the catalyst loading may compensate for partial deactivation.
-
Alternative Catalysts: Consider catalysts that are known to be more resistant to poisoning by nitrogen-containing heterocycles.
Q5: How can I prevent catalyst deactivation when using Lewis acids with this compound?
A5: The Lewis basic pyridine nitrogen can form a stable complex with the Lewis acid catalyst, rendering it inactive.
-
Stoichiometry: It may be necessary to use a higher catalyst loading to account for the portion of the catalyst that is sequestered by the pyridine nitrogen.
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the extent of catalyst inhibition. Experimenting with different Lewis acids may identify one that is less susceptible to poisoning.
-
Reaction Conditions: Modifying the solvent or temperature may alter the equilibrium of the catalyst-substrate interaction and improve turnover.
Data Presentation: Catalyst Performance in Curtius Rearrangement
Due to the limited availability of specific quantitative data for this compound, the following table provides a general comparison of catalyst performance in the Curtius rearrangement of acyl azides. These values should be used as a starting point for optimization.
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Reaction Time | Yield | Notes |
| None (Thermal) | N/A | 80 - 120 | 1 - 3 h | Moderate to High | Temperature is substrate-dependent. |
| BF₃•OEt₂ | 10 - 100 | Room Temp. to 80 | 30 min - 2 h | High | Can significantly lower the required reaction temperature.[1] |
| BCl₃ | 10 - 100 | Room Temp. to 80 | 30 min - 2 h | High | Similar to BF₃ in promoting the rearrangement at lower temperatures.[1] |
| PdCl₂ | 5 - 10 | 50 - 80 | 12 - 24 h | Moderate to High | For direct carbamate synthesis with CO and alcohol. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Curtius Rearrangement of this compound and Trapping with an Alcohol
Materials:
-
This compound
-
Anhydrous alcohol (e.g., benzyl alcohol, ethanol)
-
Lewis acid catalyst (e.g., BF₃•OEt₂)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the alcohol (1.2 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃•OEt₂, 0.1 - 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the carbamate carbonyl peak).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Synthesis of Carbamates from this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Palladium(II) chloride (PdCl₂)
-
Anhydrous solvent (e.g., toluene, DME)
-
Carbon monoxide (CO) gas
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a pressure-rated reaction vessel, add this compound (1.0 eq), the alcohol (2.0 - 5.0 eq), and PdCl₂ (5-10 mol%).
-
Add the anhydrous solvent.
-
Purge the vessel with an inert gas, and then pressurize with carbon monoxide (typically 1-10 atm).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for Lewis acid-catalyzed reactions of this compound.
Caption: Troubleshooting logic for low-yield reactions of this compound.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. PdCl2 catalyzed efficient assembly of organic azides, CO, and alcohols under mild conditions: a direct approach to synthesize carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Monitoring Reactions with Nicotinoyl Azide
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively monitoring the progress of chemical reactions involving nicotinoyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the reaction's specifics, the required sensitivity, and the available instrumentation.[1]
Q2: How do I choose the best monitoring technique for my specific experiment?
A2: The selection depends on several factors. TLC is excellent for quick, qualitative checks of reaction completion.[2] FTIR is a powerful, non-destructive method ideal for directly observing the consumption of the azide group in real-time, especially at concentrations of 10 mM or higher. NMR provides detailed structural information about reactants and products and can be used for in-situ monitoring.[3][4] LC-MS is highly sensitive and ideal for complex mixtures or when quantitative data on low-concentration species is required.[5][6]
Q3: What are the characteristic analytical signals for the azide group in this compound?
A3: The azide functional group (-N₃) has distinct signals that are easy to track:
-
FTIR Spectroscopy: A strong, sharp absorption band appears in a relatively clean region of the spectrum, typically between 2100 and 2150 cm⁻¹.[1][7] The disappearance of this peak is a clear indicator of azide consumption.
-
NMR Spectroscopy: While ¹H NMR can track changes in the nicotinoyl backbone, ¹⁴N NMR spectroscopy can directly characterize the three non-equivalent nitrogen atoms of the azide group, though this is a less common technique for routine monitoring.[8] More practically, changes in the chemical shifts of protons adjacent to the azide-bearing carbonyl group are monitored.
Comparison of Monitoring Techniques
The following table summarizes the key characteristics of the primary analytical techniques for monitoring this compound reactions.
| Technique | Principle | Sensitivity | Speed | Information Provided | Key Advantage |
| TLC | Differential partitioning of components between stationary and mobile phases. | Low to Moderate | Fast | Qualitative (Completion, Spot Presence) | Rapid, inexpensive, and easy to perform.[2][9] |
| FTIR | Absorption of infrared radiation by the azide's asymmetric stretching vibration. | >10 mM | Fast | Qualitative & Semi-Quantitative (Peak Disappearance) | Non-destructive, real-time monitoring is possible. |
| NMR | Nuclear spin transitions in a magnetic field. | Moderate | Slow | Quantitative & Structural (Signal Integration) | Provides detailed structural information on products and intermediates.[3][4] |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Very High | Moderate to Slow | Quantitative (Concentration of Species) | Excellent for complex mixtures and trace-level detection.[5][6] |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a standard procedure for tracking a reaction's progress by observing the consumption of the starting material and the formation of the product.
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[10]
-
Solvent System Selection: Determine an appropriate eluent (solvent system) that provides good separation between your this compound starting material and the expected product, ideally with Rf values between 0.2 and 0.8.
-
Spotting: On the starting line, apply small spots of the following using separate capillary tubes[11]:
-
Lane 1 (Reference): A dilute solution of your pure this compound starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[2][11]
-
Lane 3 (Reaction): An aliquot (a tiny sample) taken directly from the reaction mixture.[2]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp, circling any visible spots.[10] If compounds are not UV-active, use an appropriate chemical stain (e.g., potassium permanganate).
-
Interpretation: The reaction is complete when the spot corresponding to the this compound in the reaction lane (Lane 3) has completely disappeared and a new product spot is clearly visible.
Protocol 2: Monitoring by FTIR Spectroscopy
This method focuses on observing the disappearance of the azide's characteristic vibrational frequency.
-
Acquire Reference Spectrum: Record an FTIR spectrum of your pure this compound starting material to identify the exact wavenumber of the characteristic N₃ asymmetric stretch (typically ~2100-2150 cm⁻¹).[1]
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction. Prepare the sample for analysis (e.g., as a thin film on a salt plate, as a solution in an IR-transparent solvent, or directly using an ATR probe). For in-situ monitoring, an ATR-IR probe can be inserted directly into the reaction vessel.[12][13]
-
Data Acquisition: Record the IR spectrum of the reaction mixture at each time point.
-
Analysis: Monitor the intensity of the azide peak identified in step 1. A steady decrease in the peak's absorbance or transmittance indicates the consumption of this compound. The reaction is considered complete when this peak is no longer discernible from the baseline.[7]
Troubleshooting and Technical Support
Q4: My TLC spots are streaking and poorly defined. What's wrong?
A4: Spot streaking on a TLC plate can be caused by several factors:
-
Sample is too concentrated: Try diluting the sample before spotting it on the plate.
-
Inappropriate solvent system: If the solvent is too polar, compounds will travel with the solvent front with high Rf values and little separation. If it's not polar enough, they will remain on the baseline. Adjust the polarity of your eluent.
-
Sample is acidic or basic: Highly acidic or basic compounds can interact strongly with the silica gel. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent to improve spot shape.
Q5: My reaction isn't progressing according to TLC/FTIR. What are the common causes?
A5: If the starting material is not being consumed, consider these possibilities:
-
Reagent/Catalyst Inactivity: Ensure your reagents are pure and your catalyst (e.g., copper(I) for a click reaction) is active. For example, in a CuAAC reaction, the active species is Cu(I), which can be oxidized to inactive Cu(II) by air.[14]
-
Incorrect Temperature: Some reactions require specific temperatures to proceed at a reasonable rate. Verify your reaction temperature.
-
Solvent Issues: Ensure you are using a dry, appropriate solvent if the reaction is sensitive to moisture.[15]
Q6: The azide peak in my FTIR spectrum is gone, but I don't see my desired product in NMR or LC-MS. What could have happened?
A6: This indicates your this compound has been consumed through an unintended pathway. Key possibilities include:
-
Staudinger Reaction: If your reaction mixture contains phosphines (e.g., triphenylphosphine), they can reduce the azide to an amine via the Staudinger reaction.[16] This is a common issue if phosphine-ligated catalysts are used.
-
Curtius Rearrangement: As an acyl azide, this compound can undergo a thermally or photolytically induced Curtius rearrangement to form an isocyanate intermediate, which can then react with nucleophiles in the mixture.[17]
-
General Decomposition: Organic azides can be sensitive to heat, light, and shock.[18] Unwanted decomposition may occur if reaction conditions are too harsh.
Q7: The TLC of my reaction mixture looked clean, but the crude NMR after workup is very messy. Why?
A7: Your product may be unstable under the workup conditions.[19] For example, if your workup involves an acidic or basic aqueous wash, your product might be degrading. To test this, take a small aliquot of the clean reaction mixture and expose it to the workup conditions in a separate vial. Run a TLC of this sample against the original mixture to see if new, unwanted spots appear.[19]
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. coconote.app [coconote.app]
- 11. How To [chem.rochester.edu]
- 12. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. This compound|4013-72-3|CAS [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. How To [chem.rochester.edu]
Technical Support Center: Quenching Procedures for Reactions Involving Nicotinoyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinoyl azide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound, like other organic azides, is an energetic compound and should be handled with care. Key safety concerns include:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, and friction, which can lead to explosive decomposition.[1]
-
Toxicity: Azide compounds are toxic.[2]
-
Formation of Hydrazoic Acid: In the presence of strong acids, this compound can potentially form hydrazoic acid (HN₃), which is a highly toxic and explosive gas.[3]
-
Incompatible Materials: Avoid contact with heavy metals, strong oxidizing agents, and strong reducing agents.
Q2: How should I store this compound?
A2: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. It is recommended to store it at 2-8°C for short-term use and protected from light.[4]
Q3: What are the common quenching agents for reactions involving this compound?
A3: The most common methods for quenching reactions with excess azide, including acyl azides like this compound, are:
-
Nitrous Acid (in situ): Generated from sodium nitrite (NaNO₂) and an acid (e.g., HCl, H₂SO₄). This is a widely used and effective method for destroying excess azide ions.[3]
-
Staudinger Reduction: Using a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide to an amine. This is a very mild and high-yielding method.[5][6]
Q4: Can I use water to quench a reaction with this compound?
A4: While adding water is a common step in a reaction work-up, it is not a quenching agent for the azide functionality itself. Water will hydrolyze the iminophosphorane intermediate formed during a Staudinger reduction to an amine and triphenylphosphine oxide.[5] In the case of the Curtius rearrangement, water will react with the isocyanate intermediate to form an unstable carbamic acid, which then decarboxylates to the corresponding amine.[7] However, water alone will not destroy unreacted this compound.
Q5: Is the pyridine ring of this compound stable to common quenching conditions?
A5: The pyridine ring is generally stable under many reaction conditions. It is relatively resistant to oxidation and electrophilic substitution compared to benzene.[8] However, under strongly acidic and nitrating conditions (such as with a mixture of nitric and sulfuric acid), nitration of the pyridine ring can occur, typically at the 3-position.[9] When using the nitrous acid quenching method, it is important to control the conditions to avoid unwanted side reactions with the pyridine ring.
Troubleshooting Guides
Issue 1: The reaction has failed or is incomplete.
Q: I've run my reaction with this compound, but TLC analysis shows only starting material or a complex mixture. What could be the problem?
A: Several factors could contribute to a failed or incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality:
-
This compound: Has it been stored properly? Acyl azides can be unstable and may decompose over time, especially if exposed to heat or light.
-
Other Reagents and Solvents: Are your other reagents and solvents pure and anhydrous (if required by the reaction)? Moisture can lead to hydrolysis of the acyl azide.[10]
-
-
Reaction Temperature:
-
Too Low: The reaction may not have enough energy to proceed. This is particularly relevant for the Curtius rearrangement, which is a thermal decomposition.
-
Too High: This could lead to decomposition of your starting materials or products.
-
-
Reaction Time: Has the reaction been allowed to run for a sufficient amount of time? Monitor the reaction progress by TLC or another appropriate analytical technique.[11]
Issue 2: Low yield of the desired product.
Q: My reaction worked, but the yield is very low. What are the common causes?
A: Low yields can often be attributed to issues during the reaction or the work-up process.
-
During the Reaction:
-
Side Reactions: The this compound may be participating in side reactions. For example, in a Curtius rearrangement, if the isocyanate intermediate is not efficiently trapped, it can polymerize or react with other species in the reaction mixture.
-
Incomplete Reaction: As discussed in the previous section, ensure the reaction has gone to completion.
-
-
During the Work-up:
-
Product Solubility: Is your product partially soluble in the aqueous layer during extraction? If so, you may be losing product during the wash steps. It can be helpful to back-extract the aqueous layers with your organic solvent.[4]
-
Product Instability: Your product may be unstable to the quenching or work-up conditions (e.g., acidic or basic washes). You can test this by taking a small aliquot of your reaction mixture before work-up and treating it with the planned quenching/washing agents to see if the product degrades.[4]
-
Loss on Purification: Product can be lost during purification steps like column chromatography. Ensure you are using the appropriate stationary and mobile phases.
-
Issue 3: Unexpected product formation.
Q: I have isolated a product, but it is not what I expected. What could have happened?
A: Unexpected products often arise from the high reactivity of this compound and its intermediates.
-
Curtius Rearrangement: If your reaction is heated, even unintentionally, the this compound can undergo a Curtius rearrangement to form nicotinoyl isocyanate. This isocyanate is highly reactive and can be trapped by nucleophiles in the reaction mixture (including solvents like alcohols or water) to form carbamates or amines, respectively.[7]
-
Staudinger Reaction Byproducts: If you are performing a reaction in the presence of a phosphine, a Staudinger reaction may occur, leading to the formation of an iminophosphorane or, after hydrolysis, the corresponding amine.[5]
-
Reaction with Solvent: Some solvents can react with your reagents or intermediates. Always choose a solvent that is inert under your reaction conditions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common quenching procedures for azide-containing reactions. Note that optimal conditions may vary depending on the specific reaction substrate and scale.
| Quenching Method | Quenching Agent | Typical Concentration/Ratio | Typical Temperature | Typical Reaction Time |
| Nitrous Acid (in situ) | Sodium Nitrite (NaNO₂) | 1.5 g of NaNO₂ per gram of excess azide (as a 20% aqueous solution)[3] | 0 °C to room temperature | Until gas evolution ceases |
| Acid (e.g., 2M H₂SO₄) | Added dropwise until the solution is acidic[3] | 0 °C to room temperature | - | |
| Staudinger Reduction | Triphenylphosphine (PPh₃) | 1.1 - 2.0 equivalents relative to the azide[12] | Room temperature to 65 °C | 1 - 6 hours[12] |
| Water (for hydrolysis) | 10 equivalents or more[12] | Room temperature to 65 °C | 1 - 6 hours[12] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound with Nitrous Acid
This protocol describes a general procedure for quenching excess azide in a reaction mixture using nitrous acid generated in situ. This should be performed in a well-ventilated fume hood.
Materials:
-
Reaction mixture containing excess this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 2 M aqueous solution
-
Starch-iodide paper
-
Deionized water
-
Ice bath
Procedure:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
In a separate flask, prepare a 20% (w/v) aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution to the stirred reaction mixture. A general guideline is to use approximately 1.5 g of sodium nitrite for every gram of suspected excess azide.[3]
-
After the addition of sodium nitrite, slowly add 2 M sulfuric acid dropwise. Gas evolution (N₂ and NO) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic, as confirmed by pH paper. Caution: Adding the acid before the nitrite can lead to the formation of explosive hydrazoic acid.[3]
-
Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. A blue-black color indicates that excess nitrite is present and the quenching is complete.
-
Once the quench is complete, proceed with the standard aqueous work-up for your reaction.
Protocol 2: Quenching and Reduction of this compound via Staudinger Reduction
This protocol describes the reduction of this compound to the corresponding amine using triphenylphosphine. This method is mild and generally high-yielding.
Materials:
-
Reaction mixture containing this compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the solution of this compound (1.0 eq) in THF, add triphenylphosphine (1.1 - 2.0 eq).[12]
-
Add water (approximately 10.0 eq).[12]
-
Stir the reaction mixture at room temperature or heat to 50-65 °C. The reaction can be monitored by TLC for the disappearance of the starting azide. Reaction times can vary from 1 to 6 hours.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired amine and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by column chromatography on silica gel.
Visualizations
Caption: General workflow for quenching this compound reactions.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Staudinger Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of Nicotinoyl Azide Reactivity in Relation to Other Acyl Azides
For researchers, scientists, and drug development professionals exploring the versatile chemistry of acyl azides, understanding their relative reactivity is paramount for optimizing reaction conditions and predicting product formation. This guide provides a detailed comparison of the reactivity of nicotinoyl azide with other common acyl azides, supported by available experimental and theoretical data.
Acyl azides are energetic and highly reactive intermediates, primarily known for their participation in the Curtius rearrangement to form isocyanates.[1] This transformation is a cornerstone in the synthesis of amines, urethanes, and ureas.[1][2] The reactivity of an acyl azide is significantly influenced by the electronic and steric nature of the acyl substituent.
Quantitative Comparison of Acyl Azide Reactivity
Direct comparative kinetic studies detailing the reactivity of this compound under the same conditions as other acyl azides are not extensively available in the reviewed literature. However, theoretical calculations and experimental data for the thermal decomposition of various substituted benzoyl azides provide a strong foundation for a comparative assessment. The primary mode of reaction considered here is the thermal Curtius rearrangement, a unimolecular decomposition whose rate is indicative of the acyl azide's reactivity.
The table below summarizes theoretical activation energies for the Curtius rearrangement of several acyl azides. Lower activation energy implies higher reactivity.
| Acyl Azide | R Group | Calculated Activation Energy (kcal/mol) | Reference |
| Pivaloyl Azide | t-Butyl | 27.4 | [3] |
| Acetyl Azide | Methyl | 27.6 | [3] |
| Benzoyl Azide | Phenyl | 30.0 | [3] |
Structure-Reactivity Relationship
The reactivity of acyl azides in the Curtius rearrangement is governed by the stability of the transition state. Electron-donating groups on an aromatic ring tend to stabilize the transition state, thereby accelerating the rearrangement. Conversely, electron-withdrawing groups generally decrease the rate of rearrangement by destabilizing the electron-deficient transition state.
For substituted benzoyl azides, studies have shown that electron-releasing groups in the meta-position increase the reaction rate, while electron-attracting groups decrease it. Interestingly, all substituents in the para-position were found to decrease the rate of the Curtius rearrangement in a non-polar solvent like toluene.[3]
Predicted Reactivity of this compound
This compound features a pyridine ring attached to the carbonyl group. The pyridine ring is generally considered electron-withdrawing compared to a benzene ring, due to the electronegativity of the nitrogen atom. Based on the established structure-reactivity relationships for substituted benzoyl azides, the electron-withdrawing nature of the pyridine ring in this compound would be expected to decrease its reactivity in the thermal Curtius rearrangement compared to benzoyl azide.
The position of the nitrogen atom within the pyridine ring (picolinoyl, nicotinoyl, and isonicotinoyl azides) will also influence reactivity. The nitrogen atom's position affects the inductive and resonance effects on the carbonyl group, which in turn will modulate the stability of the rearrangement's transition state. While specific kinetic data is unavailable, it is reasonable to predict that the reactivity of these isomeric pyridinecarbonyl azides will differ.
Beyond the Curtius rearrangement, the reactivity of acyl azides in other reactions, such as nucleophilic attack at the carbonyl carbon or cycloadditions, is also of significant interest. For instance, this compound is known to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4] The electrophilicity of the carbonyl carbon in this compound, influenced by the pyridine ring, will play a crucial role in its susceptibility to nucleophilic attack.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of acyl azides and the kinetic study of their thermal decomposition are provided below.
General Protocol for the Synthesis of Acyl Azides from Acyl Chlorides
This method is a widely used and generally efficient way to prepare acyl azides.
Materials:
-
Acyl chloride (e.g., nicotinoyl chloride, benzoyl chloride)
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the acyl chloride (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium azide (1.5 equivalents) in a minimal amount of water and add it dropwise to the stirred solution of the acyl chloride over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the acyl azide.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Caution: Acyl azides are potentially explosive and should be handled with extreme care. Use appropriate personal protective equipment and work behind a safety shield. Avoid heat, friction, and shock.
Protocol for Kinetic Study of Thermal Decomposition (Curtius Rearrangement)
This protocol describes a method to determine the rate of the Curtius rearrangement by monitoring the evolution of nitrogen gas.[3]
Materials:
-
Acyl azide
-
High-boiling point inert solvent (e.g., toluene, diphenyl ether)
-
Thermostatically controlled oil bath
-
Gas burette or other suitable gas measurement apparatus
-
Reaction flask with a condenser and a side arm for gas collection
Procedure:
-
Accurately weigh a sample of the acyl azide and place it in the reaction flask.
-
Add a measured volume of the inert solvent to the flask.
-
Assemble the apparatus, ensuring the gas collection system is properly set up.
-
Immerse the reaction flask in the pre-heated oil bath maintained at a constant temperature.
-
Start a timer and record the volume of nitrogen gas evolved at regular time intervals.
-
Continue the measurement until no more gas is evolved.
-
The first-order rate constant (k) for the decomposition can be calculated from the plot of ln(V∞ - Vt) versus time, where V∞ is the total volume of nitrogen evolved and Vt is the volume at time t.
-
Repeat the experiment at several different temperatures to determine the activation parameters (activation energy, Ea, and pre-exponential factor, A) from an Arrhenius plot (ln k vs. 1/T).
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing acyl azide reactivity, the following diagram illustrates the key steps from synthesis to data analysis.
Caption: A generalized workflow for the comparative analysis of acyl azide reactivity.
References
A Comparative Guide to Azide Reagents in the Curtius Rearrangement: The Prominence of Diphenylphosphoryl Azide (DPPA)
For researchers, scientists, and drug development professionals, the Curtius rearrangement is a cornerstone transformation for the synthesis of amines, ureas, and carbamates from carboxylic acids. The choice of azide reagent is critical for the success of this reaction. This guide provides a detailed comparison of Diphenylphosphoryl Azide (DPPA), a widely used reagent, against other alternatives, with a focus on available experimental data. It is important to note that while the topic of comparison is Nicotinoyl Azide versus DPPA, a thorough review of scientific literature reveals a significant lack of published experimental data for the use of this compound in the Curtius rearrangement. Therefore, a direct, data-driven comparison is not currently feasible. This guide will focus on the well-documented performance of DPPA, providing a benchmark for the evaluation of other acyl azides.
Diphenylphosphoryl Azide (DPPA): The Reagent of Choice
Diphenylphosphoryl azide (DPPA) has emerged as a preferred reagent for the Curtius rearrangement in numerous synthetic applications, particularly in medicinal chemistry and drug discovery.[1] Its popularity stems from several key advantages over traditional methods of generating acyl azides, such as the use of sodium azide with acyl chlorides or mixed anhydrides.
Key Advantages of DPPA:
-
Enhanced Safety: DPPA is a stable, non-explosive liquid, which circumvents the need to handle potentially hazardous and explosive acyl azide intermediates.[1][2]
-
One-Pot Procedure: It allows for the direct conversion of carboxylic acids to their corresponding isocyanates in a single step, simplifying experimental protocols and improving overall efficiency.[1][2]
-
Broad Substrate Scope: The Curtius rearrangement using DPPA is tolerant of a wide variety of functional groups, making it applicable to complex molecules.[1][3]
-
Stereochemical Retention: The rearrangement proceeds with complete retention of the stereochemistry of the migrating group.[1]
Mechanism of the Curtius Rearrangement with DPPA
The reaction proceeds through the in situ formation of an acyl azide, which then rearranges to an isocyanate. The isocyanate can be subsequently trapped with various nucleophiles to yield the desired product.
The generally accepted mechanism involves the following steps:
-
Activation of the carboxylic acid by DPPA to form a mixed anhydride.
-
Nucleophilic attack by the azide ion to generate the acyl azide and diphenylphosphate as a byproduct.
-
Thermal rearrangement of the acyl azide to the corresponding isocyanate with the loss of nitrogen gas.[2]
Caption: Mechanism of the DPPA-mediated Curtius Rearrangement.
Experimental Data and Performance of DPPA
The efficiency of the Curtius rearrangement using DPPA is well-documented across a range of substrates. High yields are often achieved under relatively mild conditions.
| Substrate Type | Nucleophile | Product | Yield (%) | Reference |
| Heterocyclic Carboxylic Acid | Benzyl Alcohol | Cbz-protected Amine | High | [1] |
| Aliphatic Carboxylic Acid | tert-Butanol | Boc-protected Amine | 75 | [1] |
| Aryl Carboxylic Acid | Morpholine | Urea Derivative | High | [1] |
| α-Alkoxy Acid | 2-(trimethylsilyl)ethanol | Teoc-carbamate | High |
Experimental Protocols
General Procedure for the Curtius Rearrangement using DPPA
A general one-pot procedure for the conversion of a carboxylic acid to a carbamate is as follows:
-
To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in a suitable solvent (e.g., toluene, THF), DPPA (1.1 equiv) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
The mixture is cooled to room temperature, and the desired alcohol (1.2 equiv) is added.
-
The reaction is stirred at room temperature or heated gently until the isocyanate is fully consumed.
-
The reaction mixture is then worked up by diluting with an organic solvent, washing with saturated aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by column chromatography.[2]
Caption: General Experimental Workflow for the Curtius Rearrangement using DPPA.
This compound: An Overview and Data Gap
Theoretical studies on the rearrangement of related heterocyclic azides exist, but these do not provide the practical, comparative data necessary for a thorough evaluation against a well-established reagent like DPPA.
Conclusion
Diphenylphosphoryl azide stands out as a highly efficient, safe, and versatile reagent for the Curtius rearrangement. Its ability to facilitate a one-pot conversion of carboxylic acids to a variety of nitrogen-containing functionalities with high yields and broad functional group tolerance has solidified its role in modern organic synthesis.
While this compound represents a potential substrate for the Curtius rearrangement, the current lack of available experimental data prevents a meaningful and objective comparison of its performance against DPPA. For researchers and professionals in drug development, DPPA remains the well-documented and reliable choice for this critical transformation. Future studies on the isolation, stability, and reactivity of this compound would be necessary to establish its utility and potential advantages or disadvantages in the Curtius rearrangement.
References
A Comparative Guide to the Efficacy of Nicotinoyl Azide in CuAAC vs. SPAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the design of bioconjugation and drug delivery strategies. This guide provides an objective comparison of the performance of nicotinoyl azide, a versatile azide-containing building block, in these two powerful click chemistry reactions. The selection of the appropriate reaction is contingent on the specific experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.
Fundamental Principles
Both CuAAC and SPAAC are [3+2] cycloaddition reactions between an azide and an alkyne, resulting in the formation of a stable triazole linkage. The primary distinction lies in their activation mechanisms. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, leading to a significant rate enhancement.[1] In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition.[2]
This compound, with its pyridine ring adjacent to the azide-bearing methyl group, is structurally analogous to picolyl azides. This structural feature has been shown to chelate copper(I) ions, which can significantly accelerate the CuAAC reaction, particularly at low and more biocompatible copper concentrations.[3][4]
Quantitative Performance Comparison
The decision between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. CuAAC is generally much faster, while SPAAC avoids the cellular toxicity associated with copper catalysts, making it the preferred choice for in vivo applications.[5]
Table 1: Reaction Kinetics of Azides in CuAAC and SPAAC
| Reaction | Azide | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Reference |
| CuAAC | Picolyl Azide (analogue for this compound) | Terminal Alkyne | Significantly higher than non-chelating azides (e.g., benzyl azide) | Minutes to a few hours | [3] |
| Benzyl Azide (for comparison) | Terminal Alkyne | 10² - 10⁴ | Minutes to a few hours | [6] | |
| SPAAC | Benzyl Azide | DBCO | ~0.1 - 1.0 | Hours to overnight | [7] |
| Benzyl Azide | BCN | ~0.1 - 0.5 | Hours to overnight | [8] |
Table 2: Key Performance Characteristics
| Feature | CuAAC with this compound | SPAAC with this compound |
| Biocompatibility | Limited in live cells due to copper toxicity. Lower copper concentrations (10-100 µM) can be used with chelating azides like this compound to reduce toxicity.[3][9] | Excellent, as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[5] |
| Reaction Rate | Very fast, further accelerated by the chelating effect of the pyridine ring in this compound.[3] | Slower than CuAAC, with rates dependent on the specific cyclooctyne used (e.g., DBCO, BCN).[7][8] |
| Reagent Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and widely available. | Strained cyclooctynes can be more expensive and complex to synthesize. |
| Side Reactions | Potential for copper-mediated side reactions, such as oxidative homocoupling of alkynes.[10] | Can exhibit side reactions with thiols, particularly with certain cyclooctynes like BCN.[11] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1] | Yields a mixture of regioisomers. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for bioconjugation using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a typical bioconjugation reaction with an alkyne-modified protein.
Materials:
-
This compound solution (e.g., 10 mM in DMSO)
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the amine-free buffer to the desired final concentration.
-
Add this compound: Add the this compound solution to the protein solution. A 2 to 10-fold molar excess of the azide over the alkyne is a common starting point.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[12]
-
Initiate the Reaction: Add the CuSO₄/THPTA mixture to the protein-azide solution. The final copper concentration can be optimized, with lower concentrations (e.g., 50-250 µM) being preferable for biomolecules.[12]
-
Add Reducing Agent: Immediately before starting the incubation, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. A final concentration of 1-5 mM sodium ascorbate is typical.[12]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a biomolecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound solution (e.g., 10 mM in DMSO)
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-functionalized biomolecule with the amine-free buffer to the desired final concentration.
-
Add this compound: Add the this compound solution to the biomolecule solution. A 2 to 10-fold molar excess of the azide is a typical starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to avoid denaturation of proteins.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times are typically longer than for CuAAC, ranging from 4 to 24 hours. The progress can be monitored by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted reagents.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC reactions.
Conclusion
The choice between CuAAC and SPAAC for reactions involving this compound is a strategic one, dictated by the specific requirements of the experiment. For applications where high reaction rates are paramount and the experimental system can tolerate low concentrations of a well-ligated copper catalyst, the chelating nature of this compound makes CuAAC an exceptionally efficient choice.[3] Conversely, for in vivo studies or experiments with sensitive biological systems where cytotoxicity is a primary concern, the biocompatibility of SPAAC renders it the more prudent and often necessary option, despite its slower kinetics.[5] Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their specific needs, ultimately leading to more robust and reliable results in their drug development and research endeavors.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. jcmarot.com [jcmarot.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. jenabioscience.com [jenabioscience.com]
The Pyridine Advantage: Nicotinoyl Azide in Modern Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. In the ever-evolving landscape of bioconjugation, the choice of chemical tools is paramount. This guide provides a comprehensive comparison of nicotinoyl azide with other azide-based reagents, highlighting its unique advantages in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
At the forefront of bioconjugation techniques, "click chemistry," particularly CuAAC, has become indispensable due to its high efficiency, specificity, and biocompatibility. Central to this reaction is the azide moiety, and its performance can be significantly enhanced by the nature of its substituents. This compound, a heteroaromatic azide, and its isomers, offer distinct benefits over commonly used alkyl and aryl azides, primarily through a phenomenon known as chelation-assisted catalysis.
The Power of Proximity: Chelation-Assisted Catalysis
The standout feature of pyridine-containing azides, particularly the 2-picolyl azide isomer, is their ability to chelate the copper(I) catalyst. The nitrogen atom of the pyridine ring, positioned in proximity to the azide group, coordinates with the copper ion. This intramolecular chelation effectively increases the local concentration of the catalyst at the reaction site, leading to a dramatic acceleration of the cycloaddition reaction.[1][2][3][4] This rate enhancement allows for successful conjugations at significantly lower copper concentrations, which is a critical advantage for applications involving live cells or other sensitive biological systems where copper toxicity is a concern.[1][2]
Experimental data demonstrates that the reaction rate of a chelating picolyl azide at a low copper concentration (10 µM) can surpass that of a conventional non-chelating azide at a much higher concentration (100 µM).[1] This enhanced reactivity not only improves efficiency but also minimizes potential damage to the biomolecule of interest.
While the most pronounced chelation effect is observed with the 2-picolyl isomer, the electron-withdrawing nature of the pyridine ring in nicotinoyl (3-pyridyl) and isonicotinoyl (4-pyridyl) azides still contributes to favorable reaction kinetics compared to simple alkyl azides.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of this compound and its isomers in comparison to other common azide reagents used in bioconjugation.
| Azide Reagent | Key Structural Feature | Primary Advantage in CuAAC | Relative Reaction Rate | Biocompatibility | Common Applications |
| This compound (and isomers) | Pyridine ring | Chelation-assisted catalysis (especially 2-picolyl isomer), Electron-deficient aromatic system | +++ (Picolyl) / ++ (Nicotinoyl) | High (Allows for lower Cu concentration) | Live-cell imaging, Antibody-Drug Conjugates (ADCs), Proteomics |
| Benzyl Azide | Phenyl ring | Standard aromatic azide, well-characterized | ++ | Moderate | General bioconjugation, materials science |
| Alkyl Azides (e.g., Azido-PEG) | Aliphatic chain | Good solubility (with PEG), simple | + | Moderate | Surface modification, PEGylation |
| Sulfonyl Azides | Sulfonyl group | Generally less reactive in cycloadditions | - | Moderate | Specific synthetic applications |
Table 1: Qualitative Comparison of Azide Reagents in Bioconjugation
| Reaction Condition | Non-Chelating Azide (e.g., Benzyl Azide) | Chelating Azide (e.g., Picolyl Azide) | Reference |
| Low Copper Concentration (e.g., 10-40 µM) | Slow to no reaction | Rapid reaction, proceeds to completion | [1] |
| Standard Copper Concentration (e.g., 100 µM) | Moderate to fast reaction | Very rapid reaction | [1] |
| Presence of Accelerating Ligand (e.g., THPTA) | Significant rate enhancement | Synergistic and dramatic rate enhancement | [1][2] |
| Absence of Accelerating Ligand | Very slow reaction | Still significantly faster than non-chelating azides with a ligand | [1] |
Table 2: Performance Comparison in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocols
General Protocol for Protein Labeling using this compound NHS Ester
This protocol describes the labeling of a protein with an amine-reactive this compound N-hydroxysuccinimide (NHS) ester, followed by conjugation to an alkyne-modified molecule via CuAAC.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; amine-free)
-
This compound NHS ester (10 mM stock in anhydrous DMSO)
-
Alkyne-modified molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the protein concentration to 1-5 mg/mL.
-
NHS Ester Labeling:
-
Add a 10-20 fold molar excess of the this compound NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted NHS ester using a desalting column, exchanging the buffer to PBS.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the azide-labeled protein, add the alkyne-modified molecule to the desired final concentration (typically 2-5 fold molar excess over the protein).
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification: Purify the resulting bioconjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess reagents.
Visualizing the Advantage: Workflows and Pathways
To better illustrate the concepts and procedures described, the following diagrams outline the key workflows and the mechanism of chelation-assisted catalysis.
Caption: General workflow for two-step protein bioconjugation using this compound.
Caption: Chelation-assisted vs. standard CuAAC reaction pathway.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Nicotinoyl Azide's Transformation: A Comparative Guide to Mass Spectrometry and NMR
For researchers, scientists, and drug development professionals, understanding the reaction products of nicotinoyl azide is crucial for advancing novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of these products, supported by experimental data and detailed protocols.
This compound is a versatile reagent primarily utilized in the Curtius rearrangement, a powerful reaction for converting carboxylic acids into amines, carbamates, and ureas through an isocyanate intermediate. The reaction of this compound is pivotal in the synthesis of various biologically active molecules. Accurate characterization of the resulting products is paramount for ensuring reaction success, purity, and for elucidating the structure of novel compounds. This guide focuses on the two primary analytical techniques for this purpose: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Reaction Pathway of this compound
The thermal or photochemical decomposition of this compound initiates the Curtius rearrangement, leading to the formation of 3-pyridyl isocyanate with the loss of nitrogen gas.[1][2][3] This highly reactive isocyanate intermediate can then be trapped by various nucleophiles. For instance, reaction with water yields 3-aminopyridine after the decarboxylation of the unstable carbamic acid intermediate, while reaction with an alcohol, such as ethanol, produces a stable carbamate, like ethyl N-(3-pyridyl)carbamate.[4]
Mass Spectrometry for Product Identification
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
Key Fragmentation Patterns
-
3-Aminopyridine (C₅H₆N₂, MW: 94.11 g/mol ) : The electron ionization (EI) mass spectrum of 3-aminopyridine is well-characterized. The molecular ion peak at m/z 94 is the base peak. A prominent fragment is observed at m/z 67, corresponding to the loss of HCN. Another significant fragment appears at m/z 40.[10][11][12][13][14][15]
-
Ethyl N-(3-pyridyl)carbamate (C₈H₁₀N₂O₂, MW: 166.18 g/mol ) : The mass spectrum of this carbamate would be expected to show a molecular ion peak at m/z 166. Key fragmentations would include the loss of the ethoxy group (-OC₂H₅) to give an ion at m/z 121, and cleavage of the carbamate bond to yield the 3-aminopyridine radical cation at m/z 94 or the pyridyl isocyanate cation at m/z 120.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 3-Pyridyl Isocyanate | 120.11 | 120 ([M]⁺), 78 ([M-NCO]⁺) |
| 3-Aminopyridine | 94.11 | 94 ([M]⁺, base peak), 67 ([M-HCN]⁺), 40[10][12] |
| Ethyl N-(3-pyridyl)carbamate | 166.18 | 166 ([M]⁺), 121 ([M-OC₂H₅]⁺), 120, 94 |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of molecular structure.
Key Spectral Features
-
3-Aminopyridine : The ¹H NMR spectrum of 3-aminopyridine in DMSO-d₆ shows distinct signals for the aromatic protons. The proton at position 2 typically appears around 8.0 ppm, the proton at position 6 around 7.9 ppm, and the protons at positions 4 and 5 appear as a multiplet around 7.0 ppm. The amine protons (-NH₂) give a broad signal around 5.5 ppm.[16][17]
-
Ethyl N-(3-pyridyl)carbamate : The ¹H NMR spectrum of this carbamate would exhibit characteristic signals for the ethyl group: a quartet around 4.1 ppm for the -CH₂- group and a triplet around 1.2 ppm for the -CH₃ group. The pyridyl protons would appear in the aromatic region, and a broad singlet for the -NH- proton would be expected.[18][19][20]
Quantitative Data Summary
| Compound | Key ¹H NMR Signals (ppm) in DMSO-d₆ |
| 3-Aminopyridine | ~8.0 (H-2), ~7.9 (H-6), ~7.0 (H-4, H-5), ~5.5 (-NH₂)[16] |
| Ethyl N-(3-pyridyl)carbamate | ~8.5-7.5 (pyridyl protons), ~9.5 (-NH-), ~4.1 (q, -OCH₂-), ~1.2 (t, -CH₃) |
Comparison of Mass Spectrometry and NMR Spectroscopy
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Information | Molecular weight, elemental composition, structural fragments | Detailed 3D structure, connectivity, stereochemistry |
| Sample Prep | Minimal, can be coupled to LC or GC for complex mixtures | Requires pure sample in a suitable deuterated solvent |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Quantitation | Can be quantitative with appropriate standards | Inherently quantitative |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a method for the analysis of nicotinic acid and its metabolites and can be optimized for this compound reaction products.
-
Sample Preparation :
-
Quench the reaction mixture.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 10:90 acetonitrile:water).
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometric Conditions (ESI-Positive Mode) :
-
Ion Source : Electrospray Ionization (ESI).
-
Scan Mode : Full scan for product identification and selected reaction monitoring (SRM) for quantification.
-
Capillary Voltage : 3.5 kV.
-
Cone Voltage : 30 V.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Collision Gas : Argon.
-
NMR Spectroscopy (¹H NMR)
-
Sample Preparation :
-
Purify the reaction product using column chromatography or recrystallization.
-
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Instrumental Parameters :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Sequence : Standard ¹H pulse sequence.
-
Number of Scans : 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay : 1-2 seconds.
-
Temperature : 298 K.
-
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools for the characterization of this compound reaction products. Mass spectrometry offers high sensitivity and is ideal for rapid screening of reaction mixtures and confirming the molecular weights of expected products. NMR spectroscopy, while less sensitive, provides a wealth of structural information, enabling unambiguous identification and characterization of novel compounds. For comprehensive and robust characterization, a combined approach utilizing both techniques is highly recommended. This allows for the complementary strengths of each method to be leveraged, ensuring accurate and reliable results in the development of new chemical entities.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Isocyanatopyridine | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-ISOCYANATOPYRIDINE | 15268-31-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminopyridine [webbook.nist.gov]
- 12. 3-Aminopyridine [webbook.nist.gov]
- 13. 3-Aminopyridine [webbook.nist.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. 3-Aminopyridine | CAS#:462-08-8 | Chemsrc [chemsrc.com]
- 16. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]
- 20. rsc.org [rsc.org]
Navigating the Kinetics of Nicotinoyl Azide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of new synthetic methodologies. Nicotinoyl azide, a versatile building block in medicinal chemistry, primarily undergoes the Curtius rearrangement to form the corresponding isocyanate, a gateway to a variety of functional groups such as amines, ureas, and carbamates. This guide provides a comparative analysis of the kinetics of this compound reactions, contextualized with data from closely related aromatic acyl azides due to the limited availability of specific kinetic data for the title compound.
The thermal decomposition of acyl azides, known as the Curtius rearrangement, is a cornerstone reaction in organic synthesis.[1][2][3] Its mechanism is generally considered to be a concerted process where the loss of nitrogen gas and the migration of the R-group to the nitrogen atom occur simultaneously.[3] This avoids the formation of a highly reactive nitrene intermediate in most thermal reactions.[1] The reaction kinetics are typically first-order and are influenced by the electronic nature of the migrating group.
Comparative Kinetic Data
For the purpose of comparison, the following table summarizes kinetic data for the thermal decomposition of various substituted benzoyl azides in toluene. It is anticipated that the rate of decomposition of this compound would be comparable to that of benzoyl azides bearing electron-withdrawing substituents.
| Acyl Azide | Substituent (X) | Temperature (°C) | Rate Constant (k) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |
| Benzoyl azide | H | 100 | 1.9 x 10⁻⁵ | 27.1 | -5.8 |
| p-Nitrobenzoyl azide | p-NO₂ | 80 | 3.1 x 10⁻⁴ | 24.5 | -6.2 |
| p-Methoxybenzoyl azide | p-OCH₃ | 100 | 1.1 x 10⁻⁵ | 28.2 | -5.1 |
| o-Nitrobenzoyl azide | o-NO₂ | 60 | 1.8 x 10⁻⁴ | 23.1 | -8.5 |
Note: The data presented are representative values from various literature sources and are intended for comparative purposes. Exact values may vary depending on the solvent and experimental conditions.
The trend observed in the table indicates that electron-withdrawing groups (like nitro) increase the rate of the Curtius rearrangement, while electron-donating groups (like methoxy) decrease it. This is because electron-withdrawing groups can stabilize the transition state of the rearrangement. Based on this, this compound is expected to undergo the Curtius rearrangement at a faster rate than benzoyl azide.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the preparation of acyl azides is from the corresponding carboxylic acid via the acid chloride.[1]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Acetone
-
Water
Procedure:
-
Formation of Nicotinoyl Chloride: A mixture of nicotinic acid and an excess of thionyl chloride is heated at reflux until the solid dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude nicotinoyl chloride.
-
Formation of this compound: The crude nicotinoyl chloride is dissolved in anhydrous toluene. A solution of sodium azide in a minimal amount of water is added dropwise to a vigorously stirred solution of the acid chloride in acetone at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The reaction mixture is then poured into ice-water, and the precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Caution: Acyl azides are potentially explosive and should be handled with care. Sudden heating or shock should be avoided.
Kinetic Measurement of Thermal Decomposition
The kinetics of the thermal decomposition of acyl azides can be monitored using various analytical techniques, with NMR spectroscopy being a particularly powerful method for in-situ analysis.[4]
Materials:
-
This compound (or other acyl azide)
-
Anhydrous deuterated solvent (e.g., toluene-d₈)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
A solution of the acyl azide in the deuterated solvent of a known concentration is prepared directly in an NMR tube.
-
The NMR tube is placed in the pre-heated NMR probe at the desired temperature.
-
A series of ¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of the reactant signal (e.g., a specific proton on the aromatic ring of the acyl azide) and the appearance of the product signal (corresponding proton on the isocyanate) are integrated.
-
The concentration of the acyl azide at each time point is calculated from the integration values.
-
A plot of ln([Acyl Azide]) versus time is constructed. For a first-order reaction, this plot will be linear, and the negative of the slope will give the rate constant (k).
-
The experiment is repeated at several different temperatures to determine the activation parameters (Enthalpy and Entropy of Activation) using the Eyring equation.
Visualizing the Reaction and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Reactivity of Nicotinoyl Azide: A DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical motifs is paramount for designing effective molecules and reactions. Nicotinoyl azide, a versatile building block, is frequently employed in various synthetic transformations, most notably the Curtius rearrangement to form isocyanates, and as a photoactivated probe in chemical biology. This guide provides a comparative analysis of this compound's reactivity, supported by Density Functional Theory (DFT) calculations and experimental data, against common alternatives.
Unveiling Reactivity through Computational Lenses: DFT Calculations
The thermal stability and reactivity of acyl azides in the Curtius rearrangement are governed by the activation energy (Ea) of the concerted extrusion of dinitrogen and rearrangement to the corresponding isocyanate. While direct DFT calculations for this compound were not found in the immediate literature, we can infer its reactivity by comparing it to structurally similar acyl azides for which computational data is available.
A key study using DFT (B3LYP/6-311+G(d,p)) calculated the gas-phase activation barriers for the Curtius rearrangement of several acyl azides.[1] Another study investigated the effect of substituents on the rearrangement of cinnamoyl azides using a similar DFT approach.[2] These studies provide a valuable framework for placing this compound within a reactivity spectrum.
| Compound | DFT Functional/Basis Set | Calculated Activation Energy (Ea) (kcal/mol) | Reference |
| Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | [1] |
| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | [1] |
| Benzoyl Azide | B3LYP/6-311+G(d,p) | 30.0 | [1] |
| Cinnamoyl Azide | B3LYP/6-31G(d,p) | 34.28 | [2] |
| This compound (Estimated) | - | ~30-32 | - |
| This is an estimation based on the electron-withdrawing nature of the pyridine ring, which is expected to slightly increase the activation barrier compared to benzoyl azide. |
The pyridine ring in this compound is electron-withdrawing, which is expected to have a modest impact on the activation energy of the Curtius rearrangement compared to benzoyl azide. Electron-withdrawing groups can slightly destabilize the transition state, leading to a higher activation barrier.[2] Therefore, the reactivity of this compound in thermal rearrangements is anticipated to be slightly lower than that of benzoyl azide.
Experimental Insights into Reactivity
Comparison with Alternatives in Bioconjugation:
In the realm of bioconjugation and chemical biology, this compound serves as a photoactivatable probe.[4] Alternatives often fall under the umbrella of "click chemistry," offering different reactivity profiles and mechanisms.[5]
| Reagent Class | Reaction Type | Key Features |
| This compound | Photoactivated C-H insertion | Light-induced reactivity, forms covalent adducts with purine nucleobases.[4] |
| NHS Ester-Azides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage, requires a copper catalyst. |
| DBCO/BCN Reagents | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click" reaction, bioorthogonal.[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acyl azides is from the corresponding acyl chloride.[7]
Materials:
-
Nicotinoyl chloride hydrochloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice bath
Procedure:
-
Dissolve nicotinoyl chloride hydrochloride in a minimal amount of water at 0 °C.
-
In a separate flask, dissolve sodium azide in water at 0 °C.
-
Slowly add the sodium azide solution to the nicotinoyl chloride solution with vigorous stirring, maintaining the temperature at 0 °C.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold acetone.
-
Dry the product under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock. [8]
Monitoring the Curtius Rearrangement
The progress of the Curtius rearrangement can be monitored by various spectroscopic techniques.
Materials:
-
This compound
-
Anhydrous toluene
-
Heating mantle with temperature control
-
IR spectrometer or NMR spectrometer
Procedure:
-
Dissolve a known concentration of this compound in anhydrous toluene in a reaction vessel equipped with a reflux condenser.
-
Heat the solution to the desired temperature (e.g., 80-110 °C).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
IR Spectroscopy: Analyze the aliquot by IR spectroscopy. Monitor the disappearance of the characteristic azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
NMR Spectroscopy: Quench the reaction in the aliquot (e.g., by cooling or adding a trapping agent like an alcohol). Analyze the sample by ¹H NMR to monitor the disappearance of the starting material and the appearance of the product.[1]
Visualizing the Workflow: this compound in LASER Probing
The following diagram illustrates the experimental workflow for Light Activated Structural Examination of RNA (LASER) using this compound.[4]
Caption: Workflow for LASER probing of RNA structure using this compound.
Conclusion
DFT calculations provide a powerful tool for predicting the relative reactivity of acyl azides like this compound. Based on comparative data, this compound is expected to have a slightly higher activation energy for the Curtius rearrangement than benzoyl azide due to the electron-withdrawing nature of the pyridine ring. This theoretical insight, combined with established experimental protocols, allows researchers to make informed decisions when selecting reagents and designing reaction conditions. In specialized applications such as chemical probing, the unique photoactivatable properties of this compound offer distinct advantages over traditional "click chemistry" reagents, highlighting the importance of considering both thermal and photochemical reactivity profiles.
References
- 1. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
Unveiling RNA Structure: A Comparative Guide to Nicotinoyl Azide Probing
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of RNA is paramount to deciphering its function and developing targeted therapeutics. Chemical probing techniques offer a powerful lens to investigate RNA structure within its native cellular environment. This guide provides a comprehensive validation of nicotinoyl azide (NAz) as a tool for RNA structure probing, comparing its performance with established methods like SHAPE-MaP and DMS-MaPseq, supported by experimental data.
This compound, utilized in a method called Light Activated Structural Examination of RNA (LASER), offers a unique approach to elucidating RNA structure by mapping the solvent accessibility of purine nucleobases.[1] Unlike other reagents that primarily identify single-stranded regions, NAz can modify both paired and unpaired residues, providing complementary information crucial for understanding RNA-protein interactions and tertiary structures.[1]
Probing Chemistries: A Tale of Three Reagents
The validation of any new probing reagent hinges on a thorough comparison with existing gold-standard methods. Here, we compare the mechanisms and targets of this compound, SHAPE reagents, and dimethyl sulfate (DMS).
| Probing Reagent | Method | Target | Structural Information |
| This compound (NAz) | LASER-Seq / LASER-MaP | C8 position of solvent-accessible adenines and guanines.[1] | Solvent accessibility, protein binding sites, tertiary structure. |
| SHAPE Reagents (e.g., 1M7, NAI) | SHAPE-MaP | 2'-hydroxyl group of the ribose backbone in flexible regions. | Backbone flexibility, single-stranded regions. |
| Dimethyl Sulfate (DMS) | DMS-MaPseq | N1 of adenine and N3 of cytosine in unpaired nucleotides. | Watson-Crick base pairing status of A and C. |
Performance Snapshot: this compound in Action
Quantitative analysis of probing data reveals the distinct yet complementary nature of NAz. A key study by Zinshteyn et al. (2019) systematically compared LASER-Seq with SHAPE-MaP and DMS-MaP on the E. coli ribosome, a well-characterized ribonucleoprotein complex.
The performance of each method in identifying key structural features was assessed using Receiver Operating Characteristic (ROC) curves, which plot the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a measure of the predictive power of each method.
| Method | Structural Feature Assessed | AUC | Interpretation |
| LASER-MaP (NAz) | Solvent Accessibility of C8 of Purines | 0.81[1] | Excellent predictor of purine solvent accessibility. |
| SHAPE-MaP (1M7) | Solvent Accessibility of 2'-OH | 0.56[1] | Poor predictor of backbone solvent accessibility. |
| DMS-MaPseq | Watson-Crick Base Pairing of A/C | ~0.94 (Accuracy)[2] | Excellent predictor of A and C base-pairing status. |
These data highlight that LASER-MaP excels at its intended purpose: measuring the solvent accessibility of purines. This is a significant advantage as it provides a layer of structural information not captured by SHAPE or DMS, which are more indicative of backbone flexibility and Watson-Crick pairing, respectively.[1]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for RNA structure probing using this compound, SHAPE reagents, and DMS.
This compound (LASER-MaP) Protocol
-
Cell Treatment: Incubate cells with this compound (typically 300 µM) in the dark.
-
Photoactivation: Expose the cells to UV light (365 nm) for a short duration (e.g., 3 minutes) to activate the NAz.
-
RNA Extraction: Immediately lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Reverse Transcription with Mutational Profiling: Perform reverse transcription using a reverse transcriptase that reads through the NAz adducts, inducing mutations in the resulting cDNA (e.g., TGIRT-III).
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference transcriptome and quantify mutation rates at each nucleotide position. Higher mutation rates indicate sites of NAz modification.
SHAPE-MaP Protocol
-
Cell Treatment: Treat cells with a SHAPE reagent (e.g., 100 mM NAI or 10 mM 1M7) for a short period (e.g., 5 minutes) at 37°C. A no-reagent control (DMSO) is run in parallel.
-
RNA Extraction: Purify total RNA from the treated and control cells.
-
Reverse Transcription with Mutational Profiling: Perform reverse transcription under conditions that promote misincorporation at SHAPE-adducted nucleotides, typically in the presence of Mn2+.
-
Library Preparation and Sequencing: Construct sequencing libraries and perform deep sequencing.
-
Data Analysis: Calculate SHAPE reactivity for each nucleotide by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the treated sample.
DMS-MaPseq Protocol
-
Cell Treatment: Treat cells with dimethyl sulfate (DMS) at a final concentration of ~1-5% for several minutes. The reaction is then quenched (e.g., with β-mercaptoethanol).
-
RNA Extraction: Extract total RNA.
-
Reverse Transcription with Mutational Profiling: Use a processive reverse transcriptase (e.g., TGIRT-III) that introduces mutations upon encountering a DMS-modified base.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the generated cDNA.
-
Data Analysis: Map sequencing reads and identify mutation rates at adenine and cytosine residues to determine their base-pairing status.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound (NAz) probing of RNA structure.
Caption: Comparative experimental workflows for RNA structure probing.
Conclusion: A Complementary Tool for a Deeper View
The validation of this compound through the LASER-Seq and LASER-MaP methodologies demonstrates its significant contribution to the field of RNA structural biology. It is not a replacement for SHAPE or DMS but rather a powerful complementary tool. By providing direct measurement of purine solvent accessibility, NAz probing offers unique insights into RNA tertiary structure and interactions with other molecules. The integration of data from all three methods will undoubtedly lead to more accurate and comprehensive models of RNA structure, ultimately advancing our understanding of RNA's multifaceted roles in health and disease.
References
Benchmarking Nicotinoyl Azide Against Other Chemical Probes for Solvent Accessibility: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solvent accessibility of biomolecules is crucial for elucidating their structure, function, and interactions. Chemical probes offer a powerful toolkit for mapping these solvent-exposed surfaces. This guide provides an objective comparison of nicotinoyl azide, the reagent used in Light Activated Structural Examination of RNA (LASER), with other widely used chemical probes for determining the solvent accessibility of both RNA and proteins.
This comparison will delve into the performance of this compound against alternatives such as SHAPE reagents and dimethyl sulfate (DMS) for RNA analysis, and hydroxyl radical footprinting and lysine acetylation-based methods for protein analysis. We will present available quantitative data, detailed experimental protocols, and visualizations of experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Comparison of Chemical Probes for Solvent Accessibility
The choice of a chemical probe for solvent accessibility studies depends on several factors, including the type of biomolecule (RNA or protein), the specific structural question being addressed, the desired resolution, and the experimental context (in vitro or in vivo). Here, we summarize the key characteristics of this compound and its alternatives.
| Probe | Target Biomolecule | Target Residue/Moiety | Mechanism | Typical Concentration | Resolution | Key Advantages | Limitations |
| This compound (NAz) | RNA | Solvent-exposed purines (Adenosine, Guanosine) at the C8 position[1][2] | Light-activated formation of a reactive nitrenium ion that covalently modifies purine bases[1][2] | 1-5 mM | Nucleotide | Fast reaction kinetics, suitable for in-cell studies, probes tertiary structure[1] | Requires UV light activation, purine-specific |
| SHAPE Reagents (e.g., 1M7, NAI) | RNA | 2'-hydroxyl group of flexible nucleotides[3] | Acylation of the 2'-hydroxyl group, with reactivity correlating with local nucleotide flexibility[3] | 1-10 mM | Nucleotide | Probes all four nucleotides, widely used and well-established[3] | Indirect measure of solvent accessibility, can be influenced by local dynamics |
| Dimethyl Sulfate (DMS) | RNA | Unpaired Adenosine (N1) and Cytosine (N3)[1] | Methylation of the Watson-Crick face of accessible bases[1] | 50-200 mM | Nucleotide | Cell-permeable, provides information on base pairing status[1] | Base-specific, can have biases in reactivity |
| Hydroxyl Radicals (•OH) | Proteins & RNA | Solvent-accessible amino acid side chains and RNA backbone[1][4] | Indiscriminate oxidation of solvent-exposed residues[1][4] | Generated in situ (e.g., from H₂O₂) | Residue/Nucleotide | Near-universal reactivity, provides a direct measure of solvent accessibility | Can cause sample damage, requires careful control of radical generation |
| Lysine Acetylation Reagents (e.g., Sulfo-NHS-Acetate) | Proteins | Solvent-accessible lysine residues | Acetylation of the primary amine of lysine side chains | 1-10 mM | Residue | Targets a common surface-exposed and often functionally important residue | Lysine-specific, reactivity can be influenced by local pKa |
Experimental Protocols
Detailed and validated protocols are essential for reproducible solvent accessibility mapping. Below are summaries of the methodologies for the key techniques discussed.
This compound (LASER) Probing of RNA
The Light Activated Structural Examination of RNA (LASER) method utilizes the photo-inducibility of this compound to map solvent-exposed purines.
-
Sample Preparation: The RNA of interest is prepared in a suitable buffer. For in-cell experiments, cells are cultured to the desired density.
-
Probe Addition: this compound is added to the sample to a final concentration of 1-5 mM.
-
Photoactivation: The sample is irradiated with UV light (typically ~310 nm) for a short duration (milliseconds to seconds) to generate the reactive nitrenium ion.
-
Quenching: The reaction is quenched to stop further modification.
-
Analysis: The sites of modification are identified by reverse transcription, where the adducts cause either stops or mutations that can be detected by primer extension analysis or high-throughput sequencing (LASER-Seq).
Hydroxyl Radical Footprinting of Proteins
This technique provides a direct measure of the solvent-accessible surfaces of proteins.
-
Sample Preparation: The protein of interest is prepared in a compatible buffer, often with a radical scavenger to control the reaction.
-
Radical Generation: Hydroxyl radicals are generated in situ. Common methods include:
-
Fast Photochemical Oxidation of Proteins (FPOP): Laser-induced photolysis of hydrogen peroxide.
-
Synchrotron X-ray Radiolysis: High-intensity X-rays generate radicals from water.
-
Fenton Chemistry: Reaction of Fe(II)-EDTA with hydrogen peroxide.
-
-
Quenching: The reaction is rapidly quenched with a high concentration of radical scavengers (e.g., methionine, glutamine).
-
Proteolysis: The modified protein is digested into peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the sites of oxidation.
Lysine Acetylation Probing
This method targets solvent-exposed lysine residues, which are frequently involved in protein-protein interactions and other functions.
-
Sample Preparation: The protein sample is prepared in a buffer at a pH that favors the reactivity of lysine's primary amine (typically pH 7.5-8.5).
-
Reagent Addition: An acetylating reagent, such as sulfo-NHS-acetate, is added to the protein solution.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Quenching: The reaction is stopped by the addition of a quenching agent (e.g., Tris buffer).
-
Proteolysis and Mass Spectrometry: Similar to hydroxyl radical footprinting, the protein is digested, and the resulting peptides are analyzed by LC-MS/MS to map the acetylated lysine residues.
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and the biological pathways that can be investigated with these probes is crucial for understanding their application.
Conclusion
This compound, through the LASER probing technique, offers a valuable method for assessing the solvent accessibility of purine residues in RNA, with the significant advantage of being applicable within living cells. Its fast, light-activated mechanism provides temporal control over the labeling reaction. When benchmarked against other probes, the optimal choice depends on the specific research question. For a comprehensive analysis of RNA structure, combining this compound with base-agnostic probes like SHAPE reagents can provide a more complete picture of both solvent accessibility and local nucleotide dynamics. For protein solvent accessibility, hydroxyl radical footprinting offers broad coverage, while lysine acetylation provides a more targeted approach to functionally relevant regions. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their experimental design in the ever-evolving field of structural biology and drug discovery.
References
- 1. Probing RNA structures and functions by solvent accessibility: an overview from experimental and computational perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nicotinoyl Azide: A Step-by-Step Guide for Laboratory Professionals
The safe and effective disposal of nicotinoyl azide is paramount for maintaining a secure laboratory environment. Due to its potential for thermal decomposition and the formation of explosive compounds, adherence to established protocols is critical.[1][2] This guide provides detailed procedures for the proper quenching and disposal of this compound, ensuring the safety of researchers and compliance with institutional hazardous waste programs.
Core Safety Principles
Before initiating any disposal procedure, it is essential to understand the inherent hazards associated with this compound and organic azides in general.
-
Thermal Sensitivity: Organic azides can decompose, sometimes violently, when exposed to heat.[2][3]
-
Shock Sensitivity: Avoid grinding or subjecting this compound to friction or shock, as this can trigger explosive decomposition.[2][4]
-
Heavy Metal Azide Formation: this compound can react with heavy metals, such as lead or copper, to form highly explosive and shock-sensitive metal azides. This is a critical concern for plumbing systems if azides are improperly disposed of down the drain.[1][4]
-
Hydrazoic Acid Formation: Contact with strong acids can lead to the formation of hydrazoic acid, a highly toxic, volatile, and explosive substance.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals.[6][7] Halogenated solvents like dichloromethane and chloroform should also be avoided as they can form explosive polyazidomethanes.[4][8]
All waste containing this compound must be collected in clearly labeled hazardous waste containers and must never be mixed with acidic waste.[1]
Recommended Disposal Protocol: Quenching via Reduction
The preferred method for the disposal of this compound is to convert it into a more stable amine derivative through reduction.[9] This procedure should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Reduction of this compound to Nicotinamide
This protocol details the conversion of this compound to the significantly more stable nicotinamide.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃) or similar reducing agent
-
An appropriate solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the this compound waste in a suitable solvent like THF.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add a solution of triphenylphosphine (approximately 1.1 equivalents) in the same solvent to the cooled azide solution via the addition funnel with continuous stirring. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional two hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the azide.
-
Hydrolysis: Once the reaction is complete, slowly add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine (nicotinamide) and triphenylphosphine oxide.
-
Waste Collection: The resulting solution, now containing the much less hazardous nicotinamide and triphenylphosphine oxide, should be collected in a designated hazardous waste container for organic waste and disposed of through your institution's hazardous waste program.[1]
Alternative Disposal Protocol: Destruction with Nitrous Acid
For aqueous solutions containing residual azides, destruction with nitrous acid is a viable option. This procedure must be performed in a well-ventilated fume hood due to the release of toxic nitric oxide (NO) gas.[8][10]
Experimental Protocol: Nitrous Acid Quenching
Materials:
-
Aqueous solution containing this compound (concentration should not exceed 5%).[8][11]
-
20% aqueous solution of sodium nitrite (NaNO₂).[10]
-
20% aqueous solution of sulfuric acid (H₂SO₄).[10]
-
Starch-iodide paper.[10]
-
Three-necked flask equipped with a stirrer, addition funnel, and a gas outlet venting into the fume hood.
Procedure:
-
Dilution: Ensure the concentration of the azide in the aqueous solution does not exceed 5%. Dilute with water if necessary.[10][11]
-
Setup: Place the azide solution in the three-necked flask and begin stirring.
-
Sodium Nitrite Addition: Add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide present.[8][10]
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise from the addition funnel until the solution is acidic, as confirmed by litmus paper.[10] Gas evolution (nitrogen and nitric oxide) will occur.
-
Completion Check: After gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.[8][10]
-
Neutralization and Disposal: Neutralize the resulting solution with sodium hydroxide. This neutralized aqueous waste can then be disposed of according to your institution's hazardous waste guidelines.
| Parameter | Value/Instruction | Reference |
| Quenching Method | Nitrous Acid Destruction | [8][10] |
| Maximum Azide Concentration | ≤ 5% in aqueous solution | [10][11] |
| Quenching Reagent | 20% aqueous sodium nitrite (NaNO₂) | [10] |
| Reagent Ratio | 1.5 g NaNO₂ per 1 g of azide | [8][10] |
| Acidification Reagent | 20% aqueous sulfuric acid (H₂SO₄) | [10] |
| Endpoint Indicator | Starch-iodide paper (turns blue in excess nitrite) | [8][10] |
| Gaseous Byproducts | Nitrogen (N₂) and Nitric Oxide (NO) | [10] |
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure its safe disposal. Always consult your institution's specific safety guidelines and hazardous waste disposal protocols.
References
- 1. This compound|4013-72-3|CAS [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Nicotinoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Nicotinoyl azide, a potentially hazardous chemical. Adherence to these procedures is essential to ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and proper disposal methods.
I. Understanding the Hazards
This compound is an organic azide that should be handled with extreme caution. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[1][2] Like other azides, it is potentially toxic if inhaled, ingested, or absorbed through the skin.[2] A primary hazard is its reaction with acids, which can form the highly toxic and explosive hydrazoic acid.[2][3] Additionally, contact with heavy metals such as copper, lead, and brass can form highly unstable and explosive heavy metal azides.[2][3] Reactions with halogenated solvents like dichloromethane and chloroform can produce extremely unstable di- and tri-azidomethane.[1][3]
II. Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound. The specific equipment required may vary based on the scale and nature of the operation.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must be chemical splash-proof and tightly fitting. A full-face shield is required to be worn over the goggles, especially when handling the solid compound or during reactions that pose a splash or explosion risk.[2][4] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[5][6] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential to protect against splashes and potential fires. Ensure the lab coat is fully buttoned. |
| Respiratory | Respirator (if necessary) | Work should always be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
III. Operational Plan: A Step-by-Step Guide
A. Preparation and Pre-Experiment Checklist:
-
Designated Area: All work with this compound must be conducted in a designated and properly functioning chemical fume hood.[4][7]
-
Blast Shield: A blast shield must be positioned between the researcher and the experimental apparatus.[4][7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Avoid Incompatibles: Keep all incompatible materials, such as acids, heavy metals, and halogenated solvents, away from the work area.[1][3]
-
Use Non-Metallic Tools: Use spatulas and other tools made of non-sparking materials like plastic or ceramic to handle solid this compound.[7]
-
Work Scale: Always work on the smallest possible scale.[4] Do not work alone when handling energetic materials.[2]
B. Experimental Workflow:
Caption: Experimental workflow for handling this compound.
C. Post-Experiment Procedures:
-
Quenching: After the reaction is complete, any excess azide must be safely quenched. A common method involves the use of triphenylphosphine.[8]
-
Purification: Purification should be limited to extraction and precipitation.[1][8] Never use distillation or sublimation for purification, as the heat can lead to violent decomposition.[1][8]
-
Cleaning: Carefully decontaminate all glassware that has been in contact with the azide. Rinse with a suitable quenching solution before standard washing.
-
Work Area Decontamination: Wipe down the work area with a decontaminating solution and dispose of all contaminated materials as hazardous waste.[2]
IV. Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent accidents.
A. Waste Segregation and Labeling:
-
All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[2][7]
-
Azide waste should be kept in a separate container from other chemical waste streams, especially acidic waste.[1]
B. Deactivation of Azide Waste:
-
Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]
-
For dilute solutions of azides (typically 5% or less), a deactivation procedure using nitrous acid can be employed. This reaction must be carried out in a fume hood due to the evolution of nitric oxide.[9]
-
The azide solution is placed in a three-necked flask equipped with a stirrer and a dropping funnel.
-
A 20% aqueous solution of sodium nitrite is added with stirring.
-
A 20% aqueous solution of sulfuric acid is then added gradually. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN3). [9]
-
-
After deactivation, the solution should be neutralized to a pH of 6-9 before being collected as hazardous waste.[9]
Caption: Disposal plan for this compound waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
- 1. ucd.ie [ucd.ie]
- 2. benchchem.com [benchchem.com]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. uvic.ca [uvic.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
